molecular formula C9H16ClNO2 B595611 Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride CAS No. 179022-43-6

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B595611
CAS No.: 179022-43-6
M. Wt: 205.682
InChI Key: KZTRYJKFHSPQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.682. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRYJKFHSPQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743915
Record name Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179022-43-6
Record name Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally derived data for this specific molecule, this document outlines the standard, validated experimental protocols for the determination of its key physicochemical parameters. Furthermore, a logical workflow for the comprehensive characterization of a new chemical entity (NCE) such as this is presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related bicyclic amine derivatives.

Introduction

This compound belongs to the tropane alkaloid class of compounds, which are characterized by the 8-azabicyclo[3.2.1]octane core structure. This bicyclic scaffold is a key pharmacophore in a variety of biologically active molecules, both natural and synthetic. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound provide the initial dataset for assessing its potential as a drug candidate. The following table summarizes the available and unavailable data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₆ClNO₂[1][2][3][4]
Molecular Weight 205.68 g/mol [1][2][3][4]
Appearance Solid (predicted)General knowledge
Melting Point Not Available
Boiling Point Not Available
Aqueous Solubility Not Available
pKa Not Available
LogP Not Available

Experimental Protocols for Physicochemical Characterization

Given the absence of publicly available experimental data, this section details the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

  • Methodology: Capillary Melting Point Method

    • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

    • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially to determine an approximate melting range. The determination is then repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.

    • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (≤ 2 °C).

Aqueous Solubility Determination

Aqueous solubility is a crucial factor influencing drug absorption and bioavailability. As a hydrochloride salt, enhanced aqueous solubility is expected.

  • Methodology: Shake-Flask Method

    • Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

    • Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

    • Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

    • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

    • Expression of Results: Solubility is typically expressed in mg/mL or µg/mL.

pKa Determination

The pKa value(s) of an ionizable compound dictate its charge state at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. The tertiary amine in the 8-azabicyclo[3.2.1]octane ring is the primary basic center.

  • Methodology: Potentiometric Titration

    • Sample Preparation: A precise amount of the compound is dissolved in a known volume of water, often with a co-solvent like methanol if aqueous solubility is limited. The solution is then acidified with a standard solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2).

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Methodology: Shake-Flask Method

    • Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.

    • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

    • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • Phase Separation: The two phases are allowed to separate completely.

    • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualized Workflows

The following diagrams illustrate the logical progression of experiments for the physicochemical characterization of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization) Synthesis->Purification Structure_Confirmation Structure Confirmation (NMR, MS) Purification->Structure_Confirmation Melting_Point Melting Point Determination Structure_Confirmation->Melting_Point Aqueous_Solubility Aqueous Solubility Melting_Point->Aqueous_Solubility pKa_Determination pKa Determination Aqueous_Solubility->pKa_Determination LogP_Determination LogP Determination pKa_Determination->LogP_Determination

Figure 1. Logical workflow for the synthesis and physicochemical characterization.

Experimental_Workflow_Solubility start Start: Excess Solid Compound + Buffer agitate Agitate at Constant Temperature (24-48h) start->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify result Result: Aqueous Solubility (mg/mL) quantify->result

Figure 2. Experimental workflow for aqueous solubility determination.

Conclusion

References

An In-depth Technical Guide to Structural Analogs of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged pharmacophore in medicinal chemistry. Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride and its structural analogs have garnered significant attention due to their diverse pharmacological activities. These compounds have been extensively explored as potent and selective ligands for various biological targets, leading to the development of therapeutic candidates for a range of neurological and inflammatory disorders.

This technical guide provides a comprehensive overview of the key structural analogs of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, focusing on two primary target classes: Monoamine Transporters and N-acylethanolamine-hydrolyzing acid amidase (NAAA) . We will delve into their structure-activity relationships (SAR), present quantitative data in a structured format, provide detailed experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows using Graphviz diagrams.

Analogs Targeting Monoamine Transporters

A significant body of research has focused on the development of 8-azabicyclo[3.2.1]octane derivatives as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of conditions like depression, ADHD, and substance abuse disorders.

Quantitative Data: Binding Affinities of Analogs for Monoamine Transporters

The following table summarizes the in vitro binding affinities (Ki in nM) of representative 8-azabicyclo[3.2.1]octane-3-carboxylate analogs for DAT, SERT, and NET.

Compound IDR1 (at N-8)R2 (at C-3)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
22e -CH2-cyclopropyl=CH-C(Ph)24.04240>100001060>2500
22g -CH2-(4-Cl-Ph)=CH-C(Ph)23.9162052904151358
WIN 35,428 -CH34-F-Ph13.021002300161.5176.9
Analog A -H4-Cl-Ph5.78.0-1.4-
Analog B -CH33,4-diCl-Ph4.5>3600->800-

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

A common synthetic route to this class of compounds involves the Wittig reaction of a tropinone derivative with a diarylmethylphosphonium ylide.

G cluster_synthesis Synthesis Workflow Tropinone Tropinone N-Demethylation N-Demethylation Tropinone->N-Demethylation Nortropinone Nortropinone N-Demethylation->Nortropinone N-Alkylation N-Alkylation Nortropinone->N-Alkylation N-Substituted_Nortropinone N-Substituted_Nortropinone N-Alkylation->N-Substituted_Nortropinone Wittig_Reaction Wittig_Reaction N-Substituted_Nortropinone->Wittig_Reaction Wittig_Reagent_Preparation Wittig_Reagent_Preparation Wittig_Reagent_Preparation->Wittig_Reaction Final_Product Final_Product Wittig_Reaction->Final_Product

Caption: Synthetic workflow for 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes.

Detailed Protocol:

  • N-Demethylation of Tropinone: To a solution of tropinone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate and heat to reflux. After cooling, evaporate the solvent and dissolve the residue in methanol. Heat the solution to reflux to yield nortropinone hydrochloride.

  • N-Alkylation/Arylation of Nortropinone: Dissolve nortropinone hydrochloride in a polar aprotic solvent (e.g., DMF) and add a base (e.g., K2CO3) and the desired alkyl or aryl halide. Stir the reaction at room temperature or with gentle heating until completion.

  • Wittig Reagent Preparation: Prepare the corresponding phosphonium ylide from a diarylmethyl halide and triphenylphosphine, followed by treatment with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Wittig Reaction: Add the N-substituted nortropinone to the prepared ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

  • Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the final compound.

This protocol describes the determination of binding affinities of test compounds for DAT, SERT, and NET using radioligand displacement assays.

G cluster_assay Radioligand Binding Assay Workflow Tissue_Preparation Tissue_Preparation Incubation Incubation Tissue_Preparation->Incubation Membrane Homogenate Filtration Filtration Incubation->Filtration Bound/Free Ligand Separation Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Quantify Radioactivity Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate Ki

Caption: Workflow for the radioligand binding assay for monoamine transporters.

Detailed Protocol:

  • Tissue Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, incubate the membrane homogenate with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine Transporter (DAT)

The primary mechanism of action for DAT-targeting 8-azabicyclo[3.2.1]octane analogs is the inhibition of dopamine reuptake from the synaptic cleft.[5][6][7] This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

G cluster_dat_pathway Dopamine Transporter Signaling Pathway Presynaptic_Neuron Presynaptic_Neuron Dopamine_Vesicle Dopamine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Synaptic_Cleft Synaptic_Cleft DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine_Receptor Dopamine->Dopamine_Receptor Binding Analog 8-azabicyclo[3.2.1] octane analog Analog->DAT Inhibition Postsynaptic_Neuron Postsynaptic_Neuron Signal_Transduction Signal_Transduction Dopamine_Receptor->Signal_Transduction

Caption: Inhibition of dopamine reuptake by 8-azabicyclo[3.2.1]octane analogs at the synapse.

Analogs Targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA)

More recently, the 8-azabicyclo[3.2.1]octane scaffold has been explored for the development of inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[8] Inhibition of NAAA leads to an increase in PEA levels, which in turn activates peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.

Quantitative Data: Inhibitory Activity of Analogs against NAAA

The following table presents the in vitro inhibitory activity (IC50 in µM) of representative pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA (h-NAAA).

Compound IDR Group on Pyrazoleh-NAAA IC50 (µM)
1 H1.1
20 -0.23
39 3,5-dimethyl0.051
50 (ARN19689) 3,5-dimethyl0.042

Data sourced from a study on NAAA inhibitors.[2][9]

Experimental Protocols

The synthesis of these NAAA inhibitors typically involves the coupling of a substituted pyrazole sulfonyl chloride with an appropriate 8-azabicyclo[3.2.1]octane amine derivative.

G cluster_synthesis_naaa Synthesis Workflow for NAAA Inhibitors Azabicyclooctane_Amine Azabicyclooctane_Amine Coupling_Reaction Coupling_Reaction Azabicyclooctane_Amine->Coupling_Reaction Pyrazole_Sulfonyl_Chloride Pyrazole_Sulfonyl_Chloride Pyrazole_Sulfonyl_Chloride->Coupling_Reaction Final_Product Final_Product Coupling_Reaction->Final_Product

Caption: General synthetic scheme for pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors.

Detailed Protocol:

  • Preparation of Pyrazole Sulfonyl Chloride: Synthesize the desired substituted pyrazole sulfonyl chloride from the corresponding pyrazole via chlorosulfonation.

  • Preparation of 8-azabicyclo[3.2.1]octane Amine: Prepare the requisite amine-containing 8-azabicyclo[3.2.1]octane intermediate through multi-step synthesis, often starting from commercially available tropane derivatives.

  • Coupling Reaction: Dissolve the 8-azabicyclo[3.2.1]octane amine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine). Add the pyrazole sulfonyl chloride dropwise and stir the reaction at room temperature.

  • Purification: After completion of the reaction, wash the organic layer with water and brine. Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the final sulfonamide product.

This protocol outlines a method to determine the inhibitory activity of test compounds against NAAA using a fluorogenic substrate.

G cluster_naaa_assay NAAA Enzymatic Assay Workflow Enzyme_Preparation Enzyme_Preparation Incubation Incubation Enzyme_Preparation->Incubation Recombinant NAAA Fluorescence_Measurement Fluorescence_Measurement Incubation->Fluorescence_Measurement Measure Product Formation Data_Analysis Data_Analysis Fluorescence_Measurement->Data_Analysis Calculate IC50

Caption: Workflow for the NAAA enzymatic activity assay.

Detailed Protocol:

  • Enzyme Preparation: Use recombinant human NAAA expressed in a suitable cell line (e.g., HEK293). Prepare a lysate or purified enzyme solution.

  • Incubation: In a 96-well plate, pre-incubate the NAAA enzyme with varying concentrations of the test compound in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.0).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic NAAA substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by NAAA releases the fluorescent product.

  • Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Signaling Pathway: NAAA and PPAR-α

NAAA inhibitors exert their anti-inflammatory effects by preventing the degradation of PEA.[8][10] The resulting accumulation of PEA leads to the activation of PPAR-α, which then translocates to the nucleus and modulates the expression of genes involved in the inflammatory response, ultimately leading to a reduction in pro-inflammatory mediators.

G cluster_naaa_pathway NAAA-PPAR-α Signaling Pathway PEA PEA NAAA NAAA PEA->NAAA Degradation PPAR_alpha PPAR-α PEA->PPAR_alpha Activation Degradation_Products Degradation_Products NAAA->Degradation_Products Analog 8-azabicyclo[3.2.1] octane analog Analog->NAAA Inhibition Nucleus Nucleus PPAR_alpha->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Modulation Anti_inflammatory_Effects Anti_inflammatory_Effects Gene_Transcription->Anti_inflammatory_Effects

References

The 8-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a rigid bicyclic amine that forms the core of a diverse range of biologically active molecules, from naturally occurring tropane alkaloids to synthetic therapeutic agents.[1][2] Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to high affinity and selectivity.[3] This unique structural feature has established the 8-azabicyclo[3.2.1]octane core as a "privileged scaffold" in medicinal chemistry, with derivatives targeting a wide array of receptors and transporters involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of the biological activities of compounds containing the 8-azabicyclo[3.2.1]octane core, with a focus on their interactions with key central nervous system (CNS) targets.

Key Biological Targets and Therapeutic Applications

Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively investigated for their therapeutic potential in a variety of disorders. The primary biological targets include monoamine transporters, muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, kappa opioid receptors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Monoamine Transporters (DAT, SERT, NET)

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Compounds based on the 8-azabicyclo[3.2.1]octane scaffold, notably cocaine and its analogs, are potent inhibitors of these transporters.[5] Research in this area is heavily focused on developing medications for cocaine addiction and other substance use disorders, as well as for conditions like Parkinson's disease and depression.[6]

Quantitative Data: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Cocaine250-60030-150200-500~0.2-0.5~0.4-1.0
WIN 35,42810-201000-2000500-1000~50-200~25-100
GBR 12909 analog (22e)4.04240-1060-
GBR 12909 analog (22g)3.9-5290-1358
Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[7] Tropane alkaloids such as atropine and scopolamine are classical antagonists of mAChRs.[8][9] Synthetic derivatives of the 8-azabicyclo[3.2.1]octane core are being explored as potential treatments for chronic obstructive pulmonary disease (COPD), overactive bladder, and neurodegenerative disorders like Alzheimer's disease.

Quantitative Data: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Muscarinic Receptors

CompoundReceptor SubtypeKi (nM)IC50 (nM)
AtropineM1-M5 (non-selective)0.1-1.0-
ScopolamineM1-M5 (non-selective)0.1-1.0-
N-methylatropineM1-M5 (non-selective)-<0.1
N-methylscopolamineM1-M5 (non-selective)-<0.3
Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are also activated by acetylcholine. While generally exhibiting lower affinity for nAChRs compared to mAChRs, some tropane alkaloids and their synthetic analogs do interact with these receptors.[8][9][10] This interaction is an area of interest for the development of novel analgesics and cognitive enhancers.

Quantitative Data: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Nicotinic Receptors

CompoundReceptor SubtypeKi (µM)
CocaineNon-selective>10
AtropineNon-selective>10
ScopolamineNon-selective>10
Kappa Opioid Receptors (KORs)

The kappa opioid receptor is involved in pain perception, mood, and addiction. Selective antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. Several series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides have been identified as potent and selective KOR antagonists.[11][12][13][14]

Quantitative Data: Antagonistic Activity of 8-Azabicyclo[3.2.1]octane Derivatives at Kappa Opioid Receptors

CompoundKOR IC50 (nM)µ/κ Selectivityδ/κ Selectivity
Compound 3877>400>400
Analog 6c2036415
Analog 1217293>174
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[15][16][17][18][19] Inhibition of NAAA increases PEA levels, offering a novel therapeutic strategy for inflammatory and pain conditions. Pyrazole-containing 8-azabicyclo[3.2.1]octane sulfonamides have been identified as potent NAAA inhibitors.

Quantitative Data: Inhibitory Activity of 8-Azabicyclo[3.2.1]octane Derivatives against NAAA

Compoundh-NAAA IC50 (µM)
ARN196890.042

Signaling Pathways

The biological effects of 8-azabicyclo[3.2.1]octane derivatives are mediated through their interaction with specific signaling pathways.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by 8-azabicyclo[3.2.1]octane derivatives blocks the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels and enhanced dopaminergic signaling. This primarily affects reward, motivation, and motor control pathways.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Azabicyclooctane 8-Azabicyclo[3.2.1]octane Derivative Azabicyclooctane->DAT Inhibition Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Downstream Signaling Dopamine_Receptor->Postsynaptic_Effect Activation

Dopamine Transporter Inhibition by 8-Azabicyclo[3.2.1]octane Derivatives.
M1 Muscarinic Acetylcholine Receptor Signaling

Antagonists of the M1 muscarinic receptor containing the 8-azabicyclo[3.2.1]octane core block the Gq/11 signaling pathway, preventing the mobilization of intracellular calcium.[20][21]

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Acetylcholine Acetylcholine Acetylcholine->M1R Binds Azabicyclooctane 8-Azabicyclo[3.2.1]octane Antagonist Azabicyclooctane->M1R Blocks

M1 Muscarinic Receptor Antagonism.
NAAA Signaling Pathway

Inhibition of NAAA by 8-azabicyclo[3.2.1]octane derivatives prevents the breakdown of PEA. The resulting accumulation of PEA leads to the activation of the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation.[15][16][18]

NAAA_Signaling cluster_lysosome Lysosome cluster_nucleus Nucleus NAAA NAAA Products Palmitic Acid + Ethanolamine NAAA->Products Hydrolysis PEA_lysosome PEA PEA_lysosome->NAAA Substrate PEA_cytosol PEA (accumulates) PEA_lysosome->PEA_cytosol Transport PPARa PPAR-α Gene_Transcription Gene Transcription (Anti-inflammatory) PPARa->Gene_Transcription Modulates Azabicyclooctane 8-Azabicyclo[3.2.1]octane Inhibitor Azabicyclooctane->NAAA Inhibition PEA_cytosol->PPARa Activates

NAAA Inhibition and Downstream Effects.

Experimental Protocols

The biological activity of 8-azabicyclo[3.2.1]octane derivatives is assessed through a variety of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter. A radiolabeled ligand with known high affinity for the target is used in a competition experiment with the unlabeled test compound.

General Protocol for Radioligand Binding Assay:

  • Tissue/Cell Preparation: Homogenize the tissue (e.g., rat striatum for DAT) or use cell membranes from cell lines expressing the target of interest.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22][23][24][25]

Functional Assays

Functional assays measure the biological effect of a compound after it binds to its target.

Dopamine Uptake Assay: [26][27][28][29]

  • Cell Culture: Use cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).

  • Pre-incubation: Pre-incubate the cells with the test compound.

  • Uptake: Add radiolabeled dopamine (e.g., [³H]dopamine) and incubate for a short period.

  • Termination: Stop the uptake by washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up.

  • Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.

Calcium Flux Assay (for Gq-coupled receptors like M1): [3][20][21][30]

  • Cell Culture: Use cells expressing the receptor of interest (e.g., CHO-hM1 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (agonist or antagonist).

  • Measurement: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium levels, using a fluorescence plate reader.

  • Data Analysis: For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response). For antagonists, determine the IC50 for the inhibition of an agonist-induced response.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of a freely moving animal.[31][32][33][34][35]

General Protocol for In Vivo Microdialysis:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., the striatum).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Collect dialysate samples containing extracellular fluid.

  • Drug Administration: Administer the test compound.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC with electrochemical detection.

  • Data Analysis: Determine the effect of the compound on extracellular neurotransmitter concentrations over time.

Experimental and Drug Discovery Workflow

The development of a novel therapeutic agent based on the 8-azabicyclo[3.2.1]octane core follows a structured workflow from initial discovery to preclinical evaluation.[36][37][38][39]

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Rational Design) Target_ID->Lead_Gen Synthesis Chemical Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives Lead_Gen->Synthesis Binding_Assay Radioligand Binding Assays (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (EC50/IC50) Binding_Assay->Functional_Assay ADME In Vitro ADME/Tox (e.g., CYP inhibition, hERG) Functional_Assay->ADME Lead_Opt Lead Optimization (Iterative SAR) ADME->Lead_Opt PK Pharmacokinetics (Animal Models) PD Pharmacodynamics (e.g., Microdialysis) PK->PD Efficacy Efficacy Studies (Disease Models) PD->Efficacy Preclinical_Candidate Preclinical Candidate Selection Efficacy->Preclinical_Candidate Lead_Opt->Synthesis Refine Structure Lead_Opt->PK Optimized Lead

General Workflow for Drug Discovery with the 8-Azabicyclo[3.2.1]octane Core.

Conclusion

The 8-azabicyclo[3.2.1]octane core continues to be a highly valuable scaffold in the design and development of new therapeutic agents. Its rigid structure provides a unique platform for creating potent and selective ligands for a variety of important biological targets within the central nervous system and beyond. A thorough understanding of the structure-activity relationships, signaling pathways, and appropriate experimental methodologies is crucial for successfully harnessing the therapeutic potential of this remarkable chemical entity. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

In-Depth Technical Guide: Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179022-43-6

This technical guide provides a comprehensive overview of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and its role as a versatile building block.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a bicyclic tropane-like core, which is a common motif in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

PropertyValue
CAS Number 179022-43-6[1]
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Synthesis and Experimental Protocols

One common strategy involves the derivatization of tropinone or related bicyclic ketones. For instance, the synthesis of a similar compound, tert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate, involves the reaction of a protected 3-hydroxy-8-azabicyclo[3.2.1]octane with 2-chloropyrazine. This suggests that Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate could be synthesized from a corresponding protected 3-hydroxy or 3-keto precursor, followed by esterification and deprotection/salt formation.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Role in Drug Discovery and Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting the central nervous system. Derivatives of this scaffold have been extensively investigated for their activity as monoamine transporter inhibitors, particularly for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Alterations in the substitution pattern on the bicyclic ring and the nitrogen atom can significantly influence the potency and selectivity of these compounds.

For example, various N-substituted derivatives of 3-[2-(diarylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane have been synthesized and evaluated for their DAT, SERT, and NET binding affinities.[2] This highlights the utility of intermediates like this compound as starting points for the synthesis of novel and potent transporter ligands.

Furthermore, the 8-azabicyclo[3.2.1]octane framework is a core component of inhibitors for other biological targets, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. The discovery of potent NAAA inhibitors with this scaffold underscores its versatility in drug design.[3]

The general workflow for utilizing this scaffold in a drug discovery program is depicted below:

Caption: Drug discovery workflow utilizing the 8-azabicyclo[3.2.1]octane scaffold.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, the following techniques are standard for the characterization of such molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the presence of key functional groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups such as the ester carbonyl and the amine hydrochloride salt.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex molecules for drug discovery. Its rigid bicyclic core provides a well-defined three-dimensional structure that can be strategically modified to interact with a variety of biological targets. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further research to fully characterize this compound and explore its potential in various therapeutic areas is warranted.

References

The 8-Azabicyclo[3.2.1]octane Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, the core structural framework of tropane alkaloids, has long been a cornerstone in medicinal chemistry.[1] Its rigid, bicyclic nature provides a conformationally constrained platform that facilitates specific and high-affinity interactions with a diverse range of biological targets.[2] This unique characteristic has established the 8-azabicyclo[3.2.1]octane moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This guide provides a comprehensive technical overview of the role of this remarkable scaffold in drug discovery, detailing its synthesis, structure-activity relationships (SAR), and its application in the development of therapeutics for a variety of disorders.

Core Applications in Drug Discovery

The versatility of the 8-azabicyclo[3.2.1]octane scaffold is evident in the wide array of pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated as:

  • Monoamine Transporter Inhibitors: A significant portion of research has focused on the development of ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5]

  • Muscarinic Acetylcholine Receptor Modulators: Derivatives of the 8-azabicyclo[3.2.1]octane core, such as atropine and scopolamine, are well-known antagonists of muscarinic acetylcholine receptors.[6] These receptors are involved in a multitude of physiological processes, and their modulation is relevant for treating conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[7]

  • Opioid Receptor Ligands: The scaffold has also been utilized to develop potent and selective antagonists for the kappa opioid receptor, which are being investigated for the treatment of depression, anxiety, and addiction.[8]

Structure-Activity Relationships (SAR)

The pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives can be finely tuned through substitutions at various positions on the bicyclic ring.

Substitution at the 8-Position (Nitrogen)

The substituent on the nitrogen atom plays a crucial role in determining both potency and selectivity, particularly for monoamine transporter ligands. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group was found to impart high selectivity for DAT over SERT.[3][9] Similarly, an 8-(4-chlorobenzyl) group resulted in high selectivity for DAT over NET.[3][9]

Substitution at the 3-Position

The nature and orientation of the substituent at the 3-position are critical for affinity and selectivity. For monoamine transporter inhibitors, 3β-substituted analogs are generally more potent than their 3α counterparts. The introduction of biaryl systems at this position has been shown to enhance selectivity for SERT over DAT.[10]

Quantitative Data on 8-Azabicyclo[3.2.1]octane Derivatives

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of 8-azabicyclo[3.2.1]octane derivatives at the dopamine, serotonin, and norepinephrine transporters.

Table 1: Binding Affinities (Ki, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [3][4][9][11]

Compound8-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
22e Cyclopropylmethyl4.04240-1060-
22g 4-Chlorobenzyl3.9158053004051358
GBR 12909 -1.1380230345209

Table 2: Inhibitory Potency (IC50, nM) of C-1 Substituted Cocaine Analogs at Monoamine Transporters [12][13]

CompoundC-1 SubstituentDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Cocaine H120280330
2 Methyl130310450
3 Ethyl40250300
6 Phenyl12180200

Experimental Protocols

Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

A general and versatile method for the synthesis of the 8-azabicyclo[3.2.1]octane core is the Robinson-Schöpf tropinone synthesis.[14][15] This one-pot reaction involves the condensation of a dialdehyde (e.g., succinaldehyde), a primary amine (e.g., methylamine), and a dicarboxylic acid (e.g., acetonedicarboxylic acid).

General Procedure for the Synthesis of Tropinone Derivatives: [16]

  • Dissolve tropinone (1 equivalent) and 10% NaOH in ethanol.

  • To a separate solution of the corresponding aldehyde (2.2 equivalents) in ethanol, slowly add the tropinone solution at 0°C over 20 minutes.

  • Stir the resulting solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a 5% HCl solution.

  • Extract the product with ethyl acetate, and wash the organic layer with saturated Na2CO3 and saturated NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Radioligand Binding Assay for Monoamine Transporters

Protocol for Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428: [17]

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM).

      • 100 µL of the membrane preparation.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocols for SERT and NET Binding Assays:

Similar protocols are employed for SERT and NET binding assays, using [³H]citalopram and [³H]nisoxetine as the respective radioligands.[7][18]

Signaling Pathways and Experimental Workflows

Dopamine Transporter (DAT) Signaling

The primary function of DAT is the reuptake of dopamine from the synaptic cleft.[19] However, its activity is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[20]

DAT_Signaling Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling Postsynaptic_Neuron->Downstream_Signaling Dopamine_Receptor->Postsynaptic_Neuron PKC Protein Kinase C (PKC) PKC->DAT Modulation MAPK MAPK Pathway MAPK->DAT Modulation Tropane_Derivative 8-Azabicyclo[3.2.1]octane Derivative (Inhibitor) Tropane_Derivative->DAT Inhibition

Caption: Dopamine transporter signaling pathway.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[21][22][23]

Muscarinic_Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Tropane_Antagonist 8-Azabicyclo[3.2.1]octane Derivative (Antagonist) Tropane_Antagonist->mAChR Blocks

Caption: Gq-coupled muscarinic receptor signaling.

Opioid Receptor Signaling

Opioid receptors are also GPCRs, primarily coupling to Gi/o proteins.[21] Activation leads to the inhibition of adenylyl cyclase, decreased cAMP, and modulation of ion channel activity.[1]

Opioid_Signaling Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (e.g., Kappa) Opioid_Agonist->Opioid_Receptor Binds Gio Gi/o Opioid_Receptor->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits Ion_Channel Ion Channel Modulation Gio->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Tropane_Antagonist 8-Azabicyclo[3.2.1]octane Derivative (Antagonist) Tropane_Antagonist->Opioid_Receptor Blocks

Caption: Gi/o-coupled opioid receptor signaling.

Logical Workflow: From Scaffold to Application

The development of drugs based on the 8-azabicyclo[3.2.1]octane scaffold follows a logical progression from the core structure to specific therapeutic applications.

Logical_Workflow Scaffold 8-Azabicyclo[3.2.1]octane Core Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR N8_Sub N(8)-Substitution SAR->N8_Sub C3_Sub C(3)-Substitution SAR->C3_Sub Other_Sub Other Substitutions SAR->Other_Sub MAT_Ligands Monoamine Transporter Ligands N8_Sub->MAT_Ligands C3_Sub->MAT_Ligands mAChR_Ligands Muscarinic Receptor Ligands C3_Sub->mAChR_Ligands Opioid_Ligands Opioid Receptor Ligands Other_Sub->Opioid_Ligands CNS_Disorders CNS Disorders (Depression, ADHD) MAT_Ligands->CNS_Disorders Anticholinergic Anticholinergic Applications mAChR_Ligands->Anticholinergic Pain_Addiction Pain & Addiction Therapeutics Opioid_Ligands->Pain_Addiction

Caption: Drug development workflow.

Conclusion

The 8-azabicyclo[3.2.1]octane moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its rigid structure provides a unique platform for the design of potent and selective ligands for a wide range of biological targets. The extensive body of research on the synthesis and structure-activity relationships of its derivatives has led to the development of important therapeutic agents and continues to inspire the discovery of novel drugs for the treatment of numerous diseases. A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals seeking to leverage the power of this privileged scaffold in their own discovery efforts.

References

Theoretical Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane skeleton, the fundamental core of tropane alkaloids, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. Understanding the conformational landscape of this bicyclic system is paramount for designing novel therapeutics with specific receptor interactions and desired pharmacological profiles. This technical guide provides an in-depth analysis of the theoretical and experimental approaches used to elucidate the conformational preferences of the 8-azabicyclo[3.2.1]octane ring system.

Conformational Isomers: Chair and Boat Forms

The conformational flexibility of the 8-azabicyclo[3.2.1]octane ring system is primarily dictated by the six-membered piperidine ring, which can adopt two principal conformations: a stable chair form and a more flexible boat form. The five-membered pyrrolidine ring is constrained in an envelope conformation.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between these conformers. For the unsubstituted 8-azabicyclo[3.2.1]octane (nortropane), the chair conformation is significantly more stable than the boat conformation.

Table 1: Calculated Relative Energies of 8-Azabicyclo[3.2.1]octane Conformers

ConformerMethodRelative Energy (kcal/mol)
ChairDFT (B3LYP/6-31G)0.00
BoatDFT (B3LYP/6-31G)5-8

Note: The exact energy difference can vary depending on the level of theory and basis set used in the calculations.

The higher energy of the boat conformation is attributed to torsional strain and unfavorable flagpole interactions between the hydrogen atoms at the C3 and C7 positions.

Structural Parameters

The geometry of the 8-azabicyclo[3.2.1]octane ring system has been extensively characterized by both computational methods and experimental techniques such as X-ray crystallography and NMR spectroscopy. The following tables summarize key bond lengths and dihedral angles for the more stable chair conformation of the unsubstituted ring system, providing a baseline for understanding the impact of substitution.

Table 2: Selected Bond Lengths of 8-Azabicyclo[3.2.1]octane (Chair Conformation)

BondBond Length (Å)
N8 - C11.47
N8 - C51.47
C1 - C21.54
C2 - C31.53
C3 - C41.53
C4 - C51.54
C1 - C71.53
C5 - C61.53
C6 - C71.54

Table 3: Selected Dihedral Angles of 8-Azabicyclo[3.2.1]octane (Chair Conformation)

Dihedral AngleAngle (°)
C5 - N8 - C1 - C2-60.5
N8 - C1 - C2 - C358.2
C1 - C2 - C3 - C4-55.1
C2 - C3 - C4 - C555.3
C3 - C4 - C5 - N8-58.7
C4 - C5 - N8 - C160.8

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of the 8-azabicyclo[3.2.1]octane ring system in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 8-azabicyclo[3.2.1]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of 10-20 mM.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition:

    • Acquire one-dimensional (¹H) and two-dimensional (COSY, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • COSY spectra are used to identify scalar-coupled protons.

    • NOESY spectra are used to identify protons that are close in space, providing through-space distance constraints.

  • Data Analysis:

    • Assign all proton resonances using a combination of ¹H chemical shifts, coupling patterns, and COSY correlations.

    • Measure the vicinal coupling constants (³JHH) from the fine structure of the proton signals.

    • Use the measured ³JHH values in the Karplus equation to estimate the dihedral angles within the piperidine ring.

    • Analyze NOESY cross-peaks to confirm through-space proximities consistent with a particular conformation (e.g., flagpole interactions in a boat conformation or axial-axial interactions in a chair conformation).

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive, high-resolution three-dimensional structure of the 8-azabicyclo[3.2.1]octane ring system in the solid state.

Detailed Methodology:

  • Crystallization:

    • Grow single crystals of the 8-azabicyclo[3.2.1]octane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.

    • The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

Biological Relevance and Signaling Pathways

The 8-azabicyclo[3.2.1]octane scaffold is the core of tropane alkaloids, a class of natural products with significant pharmacological activities. Many tropane alkaloids, such as atropine and scopolamine, are antagonists of muscarinic acetylcholine receptors.

Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids is a complex pathway involving several enzymatic steps. Understanding this pathway is crucial for the biotechnological production of these valuable compounds.

Tropane_Alkaloid_Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_pyrrolinium_cation N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_pyrrolinium_cation MPO Tropinone Tropinone N_Methyl_pyrrolinium_cation->Tropinone Tropinone Synthase Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Littorine Synthase, CYP80F1 Calystegines Calystegines Pseudotropine->Calystegines Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Caption: Biosynthetic pathway of tropane alkaloids.

Muscarinic Acetylcholine Receptor Signaling

As many derivatives of the 8-azabicyclo[3.2.1]octane ring system are muscarinic antagonists, understanding the signaling pathways of these receptors is critical. The M2 muscarinic acetylcholine receptor, for instance, is a G-protein coupled receptor that plays a key role in the parasympathetic nervous system.

M2_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_Receptor M2 Receptor G_protein Gi/o Protein M2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts K+ Efflux K+ Efflux K_channel->K+ Efflux Increases ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Activates Tropane_Alkaloid Tropane Alkaloid (Antagonist) Tropane_Alkaloid->M2_Receptor Blocks Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization

Caption: M2 muscarinic acetylcholine receptor signaling pathway.

Conclusion

The conformational analysis of the 8-azabicyclo[3.2.1]octane ring system is a mature field that leverages both sophisticated computational modeling and powerful experimental techniques. The established preference for the chair conformation of the piperidine ring provides a solid foundation for the rational design of new derivatives. A thorough understanding of the subtle interplay of steric and electronic effects of substituents on this conformational equilibrium is essential for modulating the biological activity of this important scaffold. The detailed experimental protocols and an appreciation of the relevant biological pathways outlined in this guide will aid researchers in the continued exploration and exploitation of this versatile chemical entity in drug discovery and development.

An In-depth Technical Guide to Constrained Amino Acid Mimics in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents. However, their inherent conformational flexibility often leads to metabolic instability and reduced binding affinity. Constrained amino acid mimics address these limitations by introducing structural rigidity, thereby pre-organizing the peptide into a bioactive conformation. This guide provides a comprehensive overview of the core principles of constrained amino acid mimics, including their design, synthesis, and application in modulating key signaling pathways. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document serves as a technical resource for researchers in the field.

Peptides composed of constrained amino acids can exhibit enhanced proteolytic resistance, improved cell permeability, and higher binding affinity for their biological targets.[1][2] These characteristics make them valuable tools for targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.

Core Concepts of Conformational Constraint

The primary goal of incorporating constrained amino acid mimics is to reduce the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.[1] This is achieved by limiting the number of accessible conformations of the peptide backbone or side chains. Common strategies to introduce conformational constraints include:

  • Cyclization: Forming a covalent bond between different parts of the peptide chain, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization.[1][3][4]

  • Lactam Bridges: Creating an amide bond between the side chains of amino acids like lysine and aspartic or glutamic acid.[5]

  • Stapled Peptides: Introducing a synthetic brace, typically an all-hydrocarbon staple, to reinforce an α-helical secondary structure.[6][7]

  • α,α-Disubstituted Amino Acids: Incorporating amino acids with two substituents on the α-carbon, which restricts the phi (φ) and psi (ψ) dihedral angles. A common example is α,α-dimethylglycine.

  • N-Alkylation: Methylation or other alkylation of the backbone amide nitrogen, which can influence local conformation and reduce susceptibility to proteolysis.

  • β-Amino Acids: Homologation of the amino acid backbone can lead to unique folding patterns and increased stability.[8]

Quantitative Analysis of Biological Activity

The introduction of conformational constraints often leads to a significant improvement in the biological activity of peptides. The following tables summarize quantitative data from various studies, comparing the binding affinities and inhibitory concentrations of constrained peptides with their linear or unconstrained counterparts.

Table 1: Inhibition of the p53-MDM2 Interaction
CompoundSequence/DescriptionIC50 (nM)Reference
pDIQQuadruple mutant peptide8[9]
pDIParent peptide~40[9]
Terphenyl Mimic 1p53 α-helical mimic10,000 - 20,000[10]
Nutlin-3aSmall molecule inhibitor90[11]
RG7112Small molecule inhibitor18[11]
DPMI-γD-peptide inhibitor53[12]
Table 2: Binding Affinity for Bcl-2 Family Proteins
PeptideTargetKd (nM)Reference
Stapled Peptide 1Bcl-xL~10[13]
Mcl-1 SAHBDMcl-1(20-fold improvement over unmodified)[7]
Photoreactive BAD SAHBBcl-XLHigh Affinity[14]
Table 3: Activity of Peptidomimetics Targeting EGFR
CompoundTarget/Cell LineIC50 (µM)Reference
SFTI-G5HER2-positive Calu-3 cells0.073[15][16]
Cyclic Peptidomimetic 18HER2-positive NSCLC cellsNanomolar range[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of constrained amino acid mimics, focusing on solid-phase peptide synthesis of lactam-bridged peptides and the synthesis of a common α,α-disubstituted amino acid.

Protocol 1: Microwave-Assisted Solid-Phase Synthesis of Side-Chain to Side-Chain Lactam-Bridged Cyclic Peptides

This protocol is adapted from methods described for the synthesis of melanocortin receptor agonists/antagonists.[18]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF under microwave irradiation to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (5 equivalents) with DIC (5 equivalents) and HOBt (5 equivalents) in DMF. Add the activated amino acid to the resin and perform the coupling reaction under microwave irradiation. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Selective Deprotection: For the amino acids that will form the lactam bridge (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH), selectively deprotect the side chains using a palladium catalyst.

  • On-Resin Cyclization: Treat the resin-bound peptide with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF under microwave irradiation for 10-20 minutes to facilitate the formation of the lactam bridge.[18]

  • Final Deprotection and Cleavage: Remove the final N-terminal Fmoc group. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of N,N-Dimethylglycine

This protocol is based on the Eschweiler-Clarke reaction.[19]

Materials:

  • Glycine

  • Aqueous formaldehyde (37%)

  • Formic acid (90%)

  • Hydrochloric acid

  • Silver oxide (optional, for obtaining the free amino acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycine in formic acid.

  • Alkylation: Slowly add aqueous formaldehyde to the glycine solution while stirring. The formic acid serves as both the solvent and the reducing agent.

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Isolation of Hydrochloride Salt: After the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the N,N-dimethylglycine hydrochloride salt.

  • Purification: Recrystallize the salt from a suitable solvent (e.g., ethanol/ether) to obtain the purified product.

  • (Optional) Preparation of Free Amino Acid: To obtain the free amino acid, the hydrochloride salt can be neutralized with a base such as silver oxide.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to constrained amino acid mimics.

Signaling Pathway: Inhibition of EGFR Dimerization

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR1 EGFR EGF->EGFR1 EGFR2 EGFR EGF->EGFR2 Dimer EGFR Dimer EGFR1->Dimer EGFR2->Dimer P1 Autophosphorylation Dimer->P1 Activation Inhibitor Constrained Peptide Mimic Inhibitor->Dimer Inhibits Dimerization P2 Downstream Signaling P1->P2 P3 Cell Proliferation P2->P3 p53_MDM2_Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binds to Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Degradation p53 Degradation MDM2->Degradation Promotes Inhibitor Constrained Peptide Mimic Inhibitor->MDM2 Inhibits Binding Degradation->p53 SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Cycle Repeat for each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Cycle->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification End Pure Peptide Purification->End

References

An In-depth Technical Guide to the Safety and Handling of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS No: 179022-43-6). The following sections detail the known hazards, safe handling procedures, personal protective equipment, and emergency response protocols. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin contact, eye contact, and inhalation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[1][2][3]

GHS Pictogram:

  • GHS07: Harmful/Irritant[1]

Physical and Chemical Properties

A summary of the physical and chemical properties is presented in the table below. This information is crucial for proper storage and handling.

PropertyValue
CAS Number 179022-43-6[3][4]
Molecular Formula C9H16ClNO2[3]
Molecular Weight 205.68 g/mol [3]
Physical Form White to Yellow Solid
Purity 95% - 97%[1]
Storage Temperature Room temperature or refrigerator (2-8°C), in a dark place under an inert atmosphere.[3][5]
Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[5][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8][9]

  • Use only in a well-ventilated area or outdoors.[2][8]

  • Do not eat, drink, or smoke when using this product.[5][8]

  • Wear appropriate personal protective equipment (PPE).[2][8]

  • Handle under an inert gas atmosphere.[5]

Storage:

  • Store in a well-ventilated place.[5][8][9]

  • Keep the container tightly closed.[5][8][9]

  • Store locked up.[2][5][8]

  • Keep in a dark place and under an inert atmosphere.[3]

  • Incompatible materials include acids, strong oxidizing agents, and strong reducing agents.[8]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for preventing exposure.

ControlSpecification
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[7][9]
Eye/Face Protection Wear chemical safety goggles or glasses. A face shield may also be necessary.[7]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[9] Inspect gloves before use and use proper glove removal technique.[10]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][8][10]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][8][9][10]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][8][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][8][10]
Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust and ensure adequate ventilation.[7][10]

  • Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[10]

  • Environmental Precautions: Do not let the product enter drains.[10]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[9][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Disposal Considerations

Dispose of the compound and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[2][8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key logical workflows for the safe handling of chemical compounds like this compound.

SafeHandlingWorkflow Receipt Receipt of Chemical Inspection Inspect Container for Damage Receipt->Inspection Storage Store in Designated Location (Cool, Dry, Ventilated, Inert Atmosphere) Inspection->Storage No Damage SDS_Review Review Safety Data Sheet (SDS) Storage->SDS_Review PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) SDS_Review->PPE Handling Weighing and Handling in Ventilated Enclosure (Fume Hood) PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination Waste Dispose of Waste in Labeled, Sealed Container Decontamination->Waste Remove_PPE Remove PPE Waste->Remove_PPE Hand_Wash Wash Hands Thoroughly Remove_PPE->Hand_Wash

Caption: General workflow for the safe handling of a chemical from receipt to disposal.

EmergencyResponseFlow cluster_exposure Personal Exposure Response cluster_spill Spill Response Exposure Exposure Event Occurs Assess Assess the Situation (Nature of Exposure) Exposure->Assess Evacuate Evacuate Immediate Area if Necessary Assess->Evacuate FirstAid Administer First Aid (as per SDS) Evacuate->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Notify Notify Supervisor and Safety Officer SeekMedical->Notify Spill Spill Occurs Contain Contain Spill if Safe to Do So Spill->Contain Cleanup Follow Spill Cleanup Protocol Contain->Cleanup Cleanup->Notify

References

Methodological & Application

Enantioselective Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The enantioselective synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key structural motif in various tropane alkaloids and pharmacologically active compounds, is a significant challenge in synthetic organic chemistry. This document provides detailed protocols and application notes for a modern and adaptable approach to obtaining this molecule with high stereocontrol. The presented methodology, adapted from the work of Shen et al., utilizes a strategy involving the construction of the 8-azabicyclo[3.2.1]octane core via an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This approach allows for late-stage functionalization at the C-3 position, making it a versatile route for accessing a variety of 3-substituted tropane analogs.

The key features of this synthetic strategy are:

  • Convergent Synthesis: The bicyclic core is constructed from readily available starting materials.

  • Late-Stage Functionalization: The C-3 substituent can be introduced towards the end of the synthetic sequence, allowing for the synthesis of a library of analogs from a common intermediate.

  • Stereocontrol: The stereochemistry at the C-3 position can be controlled through the choice of reagents and reaction conditions.

This document is intended for researchers, scientists, and drug development professionals who require a reliable and detailed guide for the synthesis of enantiomerically enriched Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate and its derivatives.

Quantitative Data Summary

While a direct enantioselective synthesis exclusively for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is not extensively detailed in the literature, the following table summarizes quantitative data for key steps in a closely related and adaptable synthetic route leading to 3-substituted tropanes. The data is based on analogous transformations and provides expected yields and stereoselectivities.

StepReactantsProductCatalyst/ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1. Reduction of TroponeTropone, Sodium borohydride3,5-Cycloheptadien-1-ol---93[1]
2. Aziridination3,5-Cycloheptadien-1-ol derivative, PhI=NTsDiastereomeric aziridinesRh₂(esp)₂1:1-60[1]
3. Vinyl Aziridine Rearrangement & N-Deprotection/MethylationAziridine intermediateN-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol (Tropenol)LiHMDS, then MeI->99%85[1]
4. Hydrolysis of C-3 Ester (Analogous)3-BenzoyloxytropaneTropine (3-hydroxytropane)K₂CO₃, MeOH--75-90[1]
5. Esterification to Methyl Ester (Hypothetical)Tropenol, Methyl chloroformateMethyl 8-azabicyclo[3.2.1]octane-3-carboxylatePyridine--Estimated-

Note: The yield for the final esterification step is an estimation based on standard acylation reactions of similar alcohols. The enantiomeric excess of the final product is expected to be high, as the chirality is established during the vinyl aziridine rearrangement.

Experimental Protocols

The following protocols are adapted from the general strategy for the synthesis of 3-substituted tropane alkaloids.

Step 1: Synthesis of 3,5-Cycloheptadien-1-ol

This step involves the reduction of tropone to the corresponding cycloheptadienol.

  • Materials:

    • Tropone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of tropone (1.0 eq) in a 1:1 mixture of MeOH and DCM at 0 °C, add NaBH₄ (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford 3,5-cycloheptadien-1-ol as a colorless oil.

Step 2: Aziridination of a 3,5-Cycloheptadien-1-ol Derivative

This step involves the diastereoselective aziridination of the cycloheptadienol derivative. For the synthesis of the target molecule, the hydroxyl group would first be protected (e.g., as a benzoate ester) and then subjected to aziridination.

  • Materials:

    • Protected 3,5-Cycloheptadien-1-ol (e.g., benzoate ester)

    • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

    • Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) (Rh₂(esp)₂)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the protected 3,5-cycloheptadien-1-ol (1.0 eq) and Rh₂(esp)₂ (0.01 eq) in DCM, add PhI=NTs (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the diastereomeric aziridines.

Step 3: Vinyl Aziridine Rearrangement and N-Methylation

This key step establishes the 8-azabicyclo[3.2.1]octane core with high stereocontrol.

  • Materials:

    • Aziridine intermediate from Step 2

    • Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Methyl iodide (MeI)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the aziridine intermediate (1.0 eq) in THF at -78 °C, add LiHMDS (1.1 eq).

    • Stir the mixture at -78 °C for 1 hour.

    • Add MeI (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the N-methylated 8-azabicyclo[3.2.1]oct-6-en-3-ol derivative.

Step 4: Hydrogenation of the Alkene and Deprotection of the C-3 Hydroxyl Group

This step reduces the double bond and removes the protecting group from the C-3 hydroxyl.

  • Materials:

    • N-methylated 8-azabicyclo[3.2.1]oct-6-en-3-ol derivative

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃) (if a base-labile protecting group like benzoate is used)

  • Procedure:

    • To a solution of the N-methylated intermediate in MeOH, add 10% Pd/C.

    • Stir the mixture under an atmosphere of H₂ (balloon) for 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • If a base-labile protecting group is present, dissolve the residue in MeOH, add K₂CO₃ (2.0 eq), and stir at room temperature for 4 hours.

    • Neutralize the reaction with dilute HCl and extract with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine or pseudotropine, depending on the stereochemistry of the starting material and reaction).

Step 5: Esterification to Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

This final step introduces the methyl carboxylate group at the C-3 position.

  • Materials:

    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

    • Methyl chloroformate

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq) in DCM at 0 °C, add pyridine (1.5 eq).

    • Slowly add methyl chloroformate (1.2 eq) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate.

Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this document.

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_product Final Product Tropone Tropone Reduction Reduction Tropone->Reduction NaBH4 Protection Hydroxyl Protection Reduction->Protection e.g., BzCl, Py Aziridination Diastereoselective Aziridination Protection->Aziridination PhI=NTs, Rh2(esp)2 Rearrangement Vinyl Aziridine Rearrangement Aziridination->Rearrangement LiHMDS, MeI Hydrogenation Hydrogenation Rearrangement->Hydrogenation H2, Pd/C Deprotection Deprotection Hydrogenation->Deprotection K2CO3 Esterification Esterification Deprotection->Esterification Methyl Chloroformate FinalProduct Methyl 8-azabicyclo[3.2.1]- octane-3-carboxylate Esterification->FinalProduct

Caption: Overall workflow for the enantioselective synthesis.

Key_Stereoinduction_Step Start Achiral/Racemic Cycloheptadiene Derivative Aziridination Diastereoselective Aziridination Start->Aziridination ChiralCatalyst Chiral Rhodium Catalyst ChiralCatalyst->Aziridination Diastereomers Diastereomeric Aziridines Aziridination->Diastereomers Rearrangement Vinyl Aziridine Rearrangement Diastereomers->Rearrangement Base-mediated Enantioenriched Enantiomerically Enriched Tropane Core Rearrangement->Enantioenriched

Caption: Logic of the key stereochemistry-inducing step.

References

Application Notes and Protocols for the Synthesis of Tropane Alkaloid Analogs from Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of a diverse library of tropane alkaloid analogs starting from the commercially available or readily synthesized methyl 8-azabicyclo[3.2.1]octane-3-carboxylate. The protocols outlined below enable the modification of the tropane scaffold at the C-3 position (ester to amide and alcohol) and the N-8 position (alkylation), allowing for the exploration of structure-activity relationships (SAR) for various biological targets, particularly monoamine transporters.

Introduction

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a class of natural products and synthetic analogs with significant medicinal applications.[1] Prominent members, such as cocaine and atropine, exhibit potent activities as central nervous system stimulants and anticholinergics, respectively. Their therapeutic potential and the need to mitigate undesirable side effects have driven extensive research into the synthesis of novel analogs. The starting material, methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, serves as a versatile precursor for generating a library of derivatives with potential applications in drug discovery, particularly for targeting the dopamine transporter (DAT).[2][3]

Synthetic Strategy Overview

The synthetic approach detailed herein focuses on three primary transformations of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide coupling of the carboxylic acid with a variety of primary and secondary amines.

  • Reduction of the methyl ester to the primary alcohol.

  • N-alkylation of the tropane nitrogen to introduce diverse substituents.

These modifications allow for a systematic investigation of how different functional groups at the C-3 and N-8 positions influence the biological activity of the resulting tropane analogs.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

This protocol describes the saponification of the methyl ester to yield 8-azabicyclo[3.2.1]octane-3-carboxylic acid.

Materials:

  • Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

  • Dissolve methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.

  • Add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 9:1 DCM:MeOH).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and cool the solution in an ice bath.

  • Acidify the aqueous solution to pH 5-6 by the dropwise addition of 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-azabicyclo[3.2.1]octane-3-carboxylic acid as a white solid.

Quantitative Data:

Starting Material Product Reagents Yield

| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | 8-Azabicyclo[3.2.1]octane-3-carboxylic acid | NaOH, MeOH | 85-95% |

Protocol 2: Amide Coupling of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid

This protocol details the synthesis of N-substituted-8-azabicyclo[3.2.1]octane-3-carboxamides using EDC and HOBt as coupling agents.[4][5][6]

Materials:

  • 8-Azabicyclo[3.2.1]octane-3-carboxylic acid

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere

Procedure:

  • To a solution of 8-azabicyclo[3.2.1]octane-3-carboxylic acid (1.0 eq) in anhydrous DMF (15 mL per gram of acid) under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with DCM/MeOH) to afford the desired amide.

Quantitative Data for Representative Amide Analogs:

Amine Product Coupling Reagents Yield
Benzylamine N-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxamide EDC, HOBt, DIPEA 70-85%
Morpholine (8-Azabicyclo[3.2.1]octan-3-yl)(morpholino)methanone EDC, HOBt, DIPEA 65-80%

| Aniline | N-Phenyl-8-azabicyclo[3.2.1]octane-3-carboxamide | EDC, HOBt, DIPEA | 60-75% |

Protocol 3: Reduction of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate to (8-Azabicyclo[3.2.1]octan-3-yl)methanol

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[7][8][9]

Materials:

  • Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, argon or nitrogen atmosphere

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (20 mL per gram of LiAlH₄) at 0 °C under an inert atmosphere, add a solution of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in anhydrous THF (10 mL per gram of ester) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (8-azabicyclo[3.2.1]octan-3-yl)methanol.

Quantitative Data:

Starting Material Product Reducing Agent Yield

| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | (8-Azabicyclo[3.2.1]octan-3-yl)methanol | LiAlH₄ | 80-90% |

Protocol 4: N-Alkylation of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

This protocol outlines the N-alkylation of the tropane nitrogen using an alkyl halide.

Materials:

  • Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in anhydrous acetonitrile (15 mL per gram of ester), add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to afford the N-alkylated product.

Quantitative Data for a Representative N-Alkylation:

Alkyl Halide Product Base Yield

| Benzyl bromide | Methyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate | K₂CO₃ | 75-85% |

Visualizations

Synthetic_Workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_amide_coupling Protocol 2: Amide Coupling cluster_reduction Protocol 3: Reduction cluster_n_alkylation Protocol 4: N-Alkylation start Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrolysis 8-Azabicyclo[3.2.1]octane-3-carboxylic acid start->hydrolysis NaOH, MeOH alcohol (8-Azabicyclo[3.2.1]octan-3-yl)methanol start->alcohol LiAlH4 n_alkylated N-Alkylated Analogs start->n_alkylated R-X, K2CO3 amide N-Substituted Amide Analogs hydrolysis->amide Amine, EDC, HOBt Dopamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding tropane_analog Tropane Analog tropane_analog->dat Inhibition

References

Application of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, a core structural motif of tropane alkaloids, has proven to be a privileged scaffold in the discovery of novel therapeutics targeting the central nervous system (CNS). Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, as a key intermediate and building block, offers a versatile platform for the synthesis of a diverse range of compounds with potential applications in treating various CNS disorders. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This document provides detailed application notes, experimental protocols, and data on the use of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate in CNS drug discovery, with a focus on its role in developing ligands for the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs).

Application Notes

The 8-azabicyclo[3.2.1]octane framework has been extensively utilized in the design of potent and selective ligands for monoamine transporters, particularly the dopamine transporter (DAT).[1][2] Cocaine, a well-known tropane alkaloid, exerts its psychostimulant effects primarily through the inhibition of DAT.[2] Consequently, synthetic derivatives of the tropane scaffold are of significant interest for developing medications to treat cocaine addiction and other substance use disorders.[3] Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate serves as a crucial starting material for generating analogs with modified affinity and selectivity for DAT and the serotonin transporter (SERT).[1] Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2 and C-3 positions of the tropane ring are critical for modulating potency and selectivity at these transporters.[1][4]

Furthermore, the 8-azabicyclo[3.2.1]octane scaffold is a key component in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and various neurological disorders such as Alzheimer's disease and schizophrenia.[5][6] Derivatives of this scaffold have been shown to act as both agonists and antagonists at different nAChR subtypes.[7] The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric elements to achieve subtype selectivity, a crucial aspect in the development of nAChR-targeted therapeutics with improved side-effect profiles.

Data Presentation

The following tables summarize the binding affinities of various derivatives based on the 8-azabicyclo[3.2.1]octane scaffold for key CNS targets.

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of Tropane Analogs

CompoundR1R2DAT Kᵢ (nM)SERT Kᵢ (nM)Selectivity (SERT/DAT)
Cocaine-COOCH₃-O(CO)Ph1344353.2
WIN 35,428-COOCH₃4-fluorophenyl12.815712.3
RTI-31-COOCH₃3,4-dichlorophenyl0.81.82.25
JHW 007-H3α-[bis(4′-fluorophenyl)methoxy]7.4 (rat)--

Data compiled from multiple sources.[8]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Tropane Analogs

CompoundReceptor SubtypeKᵢ (nM)EC₅₀ (nM)Functional Activity
Tropisetronα76.9600Partial Agonist
Cocaine Methiodideα7--Antagonist
AT-1001α3β42.6-Antagonist

Data compiled from multiple sources.[5][8][9]

Experimental Protocols

Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Step 1: Synthesis of Tropinone (Robinson-Schöpf Reaction) [12][13]

This classic reaction involves a one-pot condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.

  • Materials: Succinaldehyde, Methylamine hydrochloride, Acetonedicarboxylic acid, Sodium acetate, Hydrochloric acid, Diethyl ether.

  • Procedure:

    • Dissolve acetonedicarboxylic acid in water and neutralize with a solution of sodium acetate.

    • Add a solution of methylamine hydrochloride, followed by a solution of succinaldehyde.

    • Stir the mixture at room temperature for several hours.

    • Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether to remove unreacted starting materials.

    • Make the aqueous layer alkaline with ammonia and extract the tropinone product with diethyl ether.

    • Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude tropinone. Purify by distillation or crystallization.

Step 2: Carboxylation of Tropinone

This step can be achieved through various methods, including reaction with a chloroformate followed by hydrolysis and esterification. A more direct approach involves the formation of the enolate and subsequent reaction with a carboxylating agent.

Step 3: Reduction of the Ketone

The 3-oxo group of the tropinone-3-carboxylate intermediate is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.

Step 4: Esterification

The resulting carboxylic acid is esterified to the methyl ester using standard methods, such as Fischer esterification (methanol with a catalytic amount of strong acid) or by conversion to the acid chloride followed by reaction with methanol.[14][15]

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT.

  • Materials:

    • Rat striatal tissue homogenate (source of DAT)

    • [³H]WIN 35,428 (radioligand)

    • Unlabeled test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Wash buffer (ice-cold assay buffer)

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

  • Procedure:

    • Prepare rat striatal membrane homogenates by standard procedures.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]WIN 35,428) at a fixed concentration (typically at or below its Kd).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428).

    • Initiate the binding reaction by adding the membrane homogenate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines a competitive binding assay for determining the affinity of test compounds for a specific nAChR subtype (e.g., α7 or α4β2).

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)

    • A suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

    • Unlabeled test compounds

    • Assay buffer (specific composition depends on the receptor subtype)

    • Wash buffer

    • Scintillation cocktail or gamma counter tubes

    • Filtration apparatus

  • Procedure:

    • Prepare cell membranes expressing the target nAChR subtype.

    • In a suitable reaction vessel (e.g., microplate), combine the assay buffer, test compound at varying concentrations, and the radioligand at a fixed concentration.

    • Non-specific binding is determined in the presence of a saturating concentration of a known nAChR ligand (e.g., nicotine or unlabeled radioligand).

    • Initiate the binding by adding the cell membrane preparation.

    • Incubate at the appropriate temperature and for a sufficient duration to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the amount of bound radioactivity using a scintillation counter or a gamma counter.

    • Analyze the data to determine the IC₅₀ and subsequently the Kᵢ of the test compound.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Derivatives A Succinaldehyde + Methylamine + Acetonedicarboxylic Acid B Tropinone A->B Robinson-Schöpf Reaction C Tropinone-3-carboxylic Acid B->C Carboxylation D Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate C->D Esterification E Diverse CNS Drug Candidates D->E Further Functionalization

Synthetic workflow for target compound derivatives.

G cluster_dat_pathway Dopaminergic Synapse Signaling Dopa L-DOPA DA_pre Dopamine Dopa->DA_pre Synthesis Vesicle Synaptic Vesicle DA_pre->Vesicle Packaging DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) Target for Tropane Derivatives DA_synapse->DAT Reuptake (Inhibited by Tropane Analogs) DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding DAT->DA_pre Postsynaptic_neuron Postsynaptic Neuron DA_receptor->Postsynaptic_neuron Signal Signal Transduction Postsynaptic_neuron->Signal

Dopaminergic synapse and the role of DAT.

G cluster_binding_assay Competitive Radioligand Binding Assay Workflow A Prepare Receptor Source (e.g., Brain Homogenate, Transfected Cells) B Incubate Receptor with: - Radioligand - Test Compound (Varying Conc.) A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation/Gamma Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Workflow for a competitive binding assay.

References

Protecting Group Strategies for 8-Azabicyclo[3.2.1]octane Nitrogen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common protecting group strategies for the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring system, a core scaffold in numerous biologically active compounds, including tropane alkaloids.[1][2][3][4][5][6] The judicious selection and application of nitrogen protecting groups are critical for the successful synthesis and modification of these molecules.[3][5] This guide offers a comparative analysis of the most frequently employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). Detailed experimental protocols and stability data are provided to assist researchers in selecting the optimal protecting group for their specific synthetic needs.

Introduction to Nitrogen Protection of 8-Azabicyclo[3.2.1]octane

The tertiary amine of the 8-azabicyclo[3.2.1]octane scaffold is a nucleophilic and basic center that can interfere with various synthetic transformations. Protection of this nitrogen is often necessary to prevent unwanted side reactions during steps such as oxidation, reduction, alkylation, and acylation at other positions of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

Comparative Analysis of Common Protecting Groups

The choice of a protecting group depends on the overall synthetic strategy, including the nature of the subsequent reaction steps and the desired final product. The following tables summarize the key characteristics and reaction parameters for the Boc, Cbz, and Benzyl protecting groups.

Table 1: Protection of 8-Azabicyclo[3.2.1]octane Nitrogen
Protecting GroupReagentBaseSolventTypical Reaction TimeTypical TemperatureTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (TEA)Dichloromethane (DCM)6 hoursRoom Temperature>95%
Cbz Benzyl chloroformate (Cbz-Cl)Na₂CO₃/NaHCO₃ bufferDichloromethane (DCM)Not Specified0°C to Room TempHigh
Benzyl (Bn) BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)Not SpecifiedRoom TemperatureGood
Table 2: Deprotection of N-Protected 8-Azabicyclo[3.2.1]octane
Protecting GroupReagentSolventTypical Reaction TimeTypical TemperatureNotes
Boc Trifluoroacetic acid (TFA) (20%)Dichloromethane (DCM)0.5 - 2 hours0°C to Room TempAcid-labile, orthogonal to Cbz and Bn.[7]
Cbz H₂, Palladium on Carbon (Pd/C)Methanol (MeOH) or Ethanol (EtOH)1 - 3 hoursRoom TemperatureRemoved by hydrogenolysis.[8][9]
Benzyl (Bn) H₂, Palladium on Carbon (Pd/C)Ethanol (EtOH)1 - 3 hours50 - 100°CRemoved by hydrogenolysis.[8]
Table 3: Stability of N-Protected 8-Azabicyclo[3.2.1]octane Derivatives
Protecting GroupStable ToLabile To
Boc Basic conditions, Hydrogenolysis, Mild reducing agentsStrong acids
Cbz Acidic conditions, Basic conditionsHydrogenolysis, Strong reducing agents
Benzyl (Bn) Acidic conditions, Basic conditions, Most reducing agentsHydrogenolysis

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 8-azabicyclo[3.2.1]octane nitrogen are provided below.

Protocol 1: N-Boc Protection of 8-Azabicyclo[3.2.1]octane

This protocol describes the protection of the nitrogen atom of 8-azabicyclo[3.2.1]octane using di-tert-butyl dicarbonate.[10][11]

Materials:

  • 8-Azabicyclo[3.2.1]octane hydrochloride (or the free base)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) (if starting from the hydrochloride salt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 8-azabicyclo[3.2.1]octane hydrochloride (1.0 eq) in DCM, add triethylamine (3.0 eq) dropwise at room temperature. Stir the mixture to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the resulting solution at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected product.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group under acidic conditions.[7]

Materials:

  • N-Boc-8-azabicyclo[3.2.1]octane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-Boc protected 8-azabicyclo[3.2.1]octane derivative in DCM.

  • Add a solution of 20% TFA in DCM (5 equivalents of TFA relative to the substrate).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: N-Cbz Protection of 8-Azabicyclo[3.2.1]octane

This protocol describes the protection of the nitrogen atom using benzyl chloroformate.[12]

Materials:

  • 8-Azabicyclo[3.2.1]octane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a buffered aqueous solution of sodium carbonate and sodium bicarbonate (e.g., 2:1 molar ratio) to maintain a pH between 8 and 10.

  • Dissolve 8-azabicyclo[3.2.1]octane in DCM.

  • Combine the organic solution with the aqueous buffer and cool the biphasic mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenation

This protocol details the removal of the Cbz group via hydrogenolysis.[8][9][13]

Materials:

  • N-Cbz-8-azabicyclo[3.2.1]octane derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 5: N-Benzylation of 8-Azabicyclo[3.2.1]octane via Reductive Amination

This protocol describes the introduction of a benzyl group onto the nitrogen atom.

Materials:

  • 8-Azabicyclo[3.2.1]octane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 8-azabicyclo[3.2.1]octane in DCE or DCM.

  • Add benzaldehyde (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-benzyl protected compound.

Protocol 6: N-Benzyl Deprotection by Catalytic Hydrogenation

This protocol details the removal of the benzyl group.[8]

Materials:

  • N-Benzyl-8-azabicyclo[3.2.1]octane derivative

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂) source (hydrogenation apparatus)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-benzyl protected compound in EtOH.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere.

  • Heat the reaction to 50-100°C and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Rinse the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualized Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Bn Benzyl Protection/Deprotection Boc_Start 8-Azabicyclo[3.2.1]octane Boc_Protected N-Boc-8-Azabicyclo[3.2.1]octane Boc_Start->Boc_Protected (Boc)₂O, TEA, DCM Boc_Protected->Boc_Start TFA, DCM Cbz_Start 8-Azabicyclo[3.2.1]octane Cbz_Protected N-Cbz-8-Azabicyclo[3.2.1]octane Cbz_Start->Cbz_Protected Cbz-Cl, Base, DCM Cbz_Protected->Cbz_Start H₂, Pd/C, MeOH Bn_Start 8-Azabicyclo[3.2.1]octane Bn_Protected N-Benzyl-8-Azabicyclo[3.2.1]octane Bn_Start->Bn_Protected PhCHO, NaBH(OAc)₃, DCE Bn_Protected->Bn_Start H₂, Pd/C, EtOH

Figure 1: General workflows for the protection and deprotection of the 8-azabicyclo[3.2.1]octane nitrogen.

OrthogonalStrategy Start N-Cbz-8-Azabicyclo[3.2.1]octane with Acid-Sensitive Group Deprotection_Attempt Attempted Cbz Deprotection with Strong Acid Start->Deprotection_Attempt e.g., HBr/AcOH Successful_Deprotection 8-Azabicyclo[3.2.1]octane with Intact Acid-Sensitive Group Start->Successful_Deprotection Hydrogenolysis Side_Reaction Decomposition of Acid-Sensitive Group Deprotection_Attempt->Side_Reaction Hydrogenolysis H₂, Pd/C

Figure 2: Decision pathway illustrating the choice of a protecting group based on orthogonality.

Conclusion

The selection of an appropriate nitrogen protecting group is a crucial consideration in the synthesis of complex molecules based on the 8-azabicyclo[3.2.1]octane scaffold. The Boc, Cbz, and Benzyl groups each offer distinct advantages in terms of stability and methods of cleavage. The Boc group is ideal for syntheses requiring basic conditions followed by a mild acidic deprotection. The Cbz and Benzyl groups are stable to a wider range of conditions but require hydrogenolysis for removal, which may not be compatible with other reducible functional groups. By understanding the properties and protocols associated with each protecting group, researchers can devise more efficient and successful synthetic routes towards novel therapeutics and other valuable compounds.

References

Functionalization of the 3-Position of the 8-Azabicyclo[3.2.1]octane Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of novel therapeutics. Functionalization at the 3-position, in particular, has been a key strategy in the development of compounds targeting a range of biological targets, including neurotransmitter transporters and receptors.

These application notes provide an overview of key synthetic methodologies for the targeted functionalization of the 3-position of the 8-azabicyclo[3.2.1]octane scaffold, starting from the readily available precursor, 8-azabicyclo[3.2.1]octan-3-one (tropinone). Detailed experimental protocols for the introduction of hydroxyl, amino, and carbon-based substituents are presented, along with tabulated quantitative data to facilitate comparison of different synthetic approaches.

Key Functionalization Strategies at the 3-Position

The functionalization of the 3-position of the tropane scaffold can be broadly categorized into two main approaches: the reduction or elaboration of the C3-carbonyl of tropinone, and the direct formation of carbon-carbon bonds at this position.

Diagram of Synthetic Pathways from Tropinone

Synthetic Pathways for 3-Position Functionalization Tropinone 8-Azabicyclo[3.2.1]octan-3-one (Tropinone) Tropine 3α-Hydroxy-8-azabicyclo[3.2.1]octane (Tropine) Tropinone->Tropine Stereoselective Reduction (e.g., NaBH4) Pseudotropine 3β-Hydroxy-8-azabicyclo[3.2.1]octane (Pseudotropine) Tropinone->Pseudotropine Stereoselective Reduction (e.g., L-Selectride) AminoTropane 3-Amino-8-azabicyclo[3.2.1]octane Tropinone->AminoTropane Reductive Amination AlkylTropane 3-Alkyl-3-hydroxy-8-azabicyclo[3.2.1]octane Tropinone->AlkylTropane Grignard Reaction ArylTropane 3-Aryl-8-azabicyclo[3.2.1]octane Tropinone->ArylTropane Suzuki-Miyaura Coupling (via enol triflate) OlefinTropane 3-Methylene-8-azabicyclo[3.2.1]octane Tropinone->OlefinTropane Wittig Reaction

Caption: Overview of synthetic routes for the functionalization of the 3-position of the 8-azabicyclo[3.2.1]octane scaffold starting from tropinone.

I. Introduction of 3-Hydroxy Functionality

The stereoselective reduction of the ketone at the 3-position of tropinone is a fundamental transformation, yielding either the 3α-hydroxy (tropine) or 3β-hydroxy (pseudotropine) diastereomer. The stereochemical outcome is highly dependent on the choice of reducing agent, which dictates the facial selectivity of the hydride attack.

Data Presentation: Stereoselective Reduction of Tropinone
ProductReducing AgentSolventTemperature (°C)Diastereomeric Ratio (α:β)Yield (%)Reference
TropineSodium Borohydride (NaBH₄)Methanol0 to RT>95:5~85[1]
PseudotropineL-Selectride®Anhydrous THF-78<5:95~90[1]
Experimental Protocols

Protocol 1: Synthesis of 3α-Hydroxy-8-azabicyclo[3.2.1]octane (Tropine) [1]

  • Reaction Setup: In a round-bottom flask, dissolve 8-azabicyclo[3.2.1]octan-3-one (tropinone) (1.0 g, 7.18 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue to pH > 11 with 2 M NaOH and extract with chloroform (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine. The product can be further purified by recrystallization from a mixture of diethyl ether and petroleum ether.

Protocol 2: Synthesis of 3β-Hydroxy-8-azabicyclo[3.2.1]octane (Pseudotropine) [1]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of lithium tri-sec-butylborohydride (L-Selectride®) in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, ensuring the temperature remains at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC (chloroform:methanol, 9:1).

  • Work-up: Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL) at -78 °C.

  • Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pseudotropine can be purified by column chromatography on silica gel.

II. Introduction of 3-Amino Functionality

Reductive amination of tropinone provides a direct route to 3-amino-8-azabicyclo[3.2.1]octane derivatives. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. The choice of amine and reducing agent can be varied to produce primary, secondary, and tertiary amines at the 3-position.

Data Presentation: Reductive Amination of Tropinone
Amine SourceReducing AgentSolventAdditiveProductYield (%)
NH₄OAcNaBH₃CNMethanol-3-Amino-8-azabicyclo[3.2.1]octane60-70
BenzylamineNaBH(OAc)₃1,2-DichloroethaneAcetic Acid3-(Benzylamino)-8-azabicyclo[3.2.1]octane75-85
Experimental Protocol

Protocol 3: Synthesis of 3-Amino-8-azabicyclo[3.2.1]octane

  • Reaction Setup: To a solution of tropinone (1.0 g, 7.18 mmol) in methanol (30 mL), add ammonium acetate (5.5 g, 71.8 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Cool the mixture to 0 °C and add sodium cyanoborohydride (0.68 g, 10.8 mmol) in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 2 M HCl until the pH is ~2. Stir for 30 minutes, then basify with 6 M NaOH to pH > 12.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.

III. Carbon-Carbon Bond Formation at the 3-Position

The introduction of carbon-based substituents at the 3-position significantly expands the chemical space accessible from the tropane scaffold. Key methods include the addition of organometallic reagents to the C3-carbonyl and cross-coupling reactions.

A. 3-Alkylation via Grignard Reaction

The Grignard reaction provides a straightforward method for the synthesis of 3-alkyl-3-hydroxy-8-azabicyclo[3.2.1]octane derivatives. The addition of an organomagnesium halide to the ketone functionality results in the formation of a tertiary alcohol.

Data Presentation: Grignard Reaction with Tropinone
Grignard ReagentSolventTemperature (°C)ProductYield (%)
Methylmagnesium BromideDiethyl Ether0 to RT3-Hydroxy-3-methyl-8-azabicyclo[3.2.1]octane~80
Phenylmagnesium BromideTHF0 to RT3-Hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane~75
Experimental Protocol

Protocol 4: Synthesis of 3-Hydroxy-3-methyl-8-azabicyclo[3.2.1]octane

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of tropinone (1.0 g, 7.18 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 3.0 M solution of methylmagnesium bromide in diethyl ether (2.9 mL, 8.6 mmol) dropwise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.

B. 3-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds. To functionalize the 3-position of the tropane scaffold, tropinone can be converted to its enol triflate, which then undergoes palladium-catalyzed cross-coupling with an arylboronic acid. Subsequent reduction of the resulting alkene yields the 3-aryl-8-azabicyclo[3.2.1]octane.

Diagram of Suzuki-Miyaura Coupling Workflow

Workflow for 3-Aryl-8-azabicyclo[3.2.1]octane Synthesis Tropinone Tropinone EnolTriflate 3-Triflyloxy-8-azabicyclo[3.2.1]oct-2-ene Tropinone->EnolTriflate LDA, PhNTf2 ArylTropene 3-Aryl-8-azabicyclo[3.2.1]oct-2-ene EnolTriflate->ArylTropene ArB(OH)2, Pd(PPh3)4, Na2CO3 ArylTropane 3-Aryl-8-azabicyclo[3.2.1]octane ArylTropene->ArylTropane H2, Pd/C

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a key intermediate in the development of various pharmaceuticals. The described methodology is based on established chemical principles for the synthesis of tropane alkaloids, including a modified Robinson-Schöpf reaction for the formation of the core bicyclic structure.

Overview of the Synthetic Strategy

The synthesis is a multi-step process commencing with the construction of the 8-azabicyclo[3.2.1]octane core, followed by functional group manipulations to yield the target compound. The key stages of the synthesis are:

  • Formation of a Tropinone Intermediate: A one-pot reaction to form a tropinone dicarboxylic acid intermediate.

  • Decarboxylation: Removal of one of the carboxylic acid groups to yield a tropinone carboxylic acid.

  • Reduction of the Ketone: Conversion of the ketone at the 3-position to a hydroxyl group.

  • Esterification: Formation of the methyl ester at the 3-position.

  • Hydrochloride Salt Formation: Conversion of the final product to its hydrochloride salt for improved stability and handling.

Experimental Protocols

Step 1: Synthesis of 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid

This step utilizes a modification of the Robinson-Schöpf reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Succinaldehyde (40% in water)172.18 (for the bisulfite adduct)430.5 g2.5
Methylamine hydrochloride67.52168.8 g2.5
Acetonedicarboxylic acid146.10365.3 g2.5
Sodium phosphate dibasic141.96As needed-
Hydrochloric acid36.46As needed-
Deionized water18.025 L-

Procedure:

  • To a 10 L jacketed reactor, add 5 L of deionized water and cool to 5 °C.

  • Adjust the pH of the water to 7.0 using sodium phosphate dibasic and hydrochloric acid.

  • In a separate vessel, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the succinaldehyde solution.

  • Slowly add the solution from step 3 to the cooled, pH-adjusted water in the reactor over a period of 2 hours, maintaining the temperature at 5-10 °C.

  • Allow the reaction to stir at 10 °C for 24 hours.

  • The product precipitates out of solution. Collect the solid by filtration and wash with cold deionized water (2 x 500 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

Expected Yield: 70-80%

Step 2: Decarboxylation to 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid257.23514.5 g2.0
Hydrochloric acid (6 M)36.461 L6.0

Procedure:

  • Suspend the dicarboxylic acid in 1 L of 6 M hydrochloric acid in a suitable reactor.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 1 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Expected Yield: 85-95%

Step 3: Reduction to 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylic acid213.22383.8 g1.8
Sodium borohydride37.8368.1 g1.8
Methanol32.042 L-

Procedure:

  • Dissolve the keto-acid in 2 L of methanol and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution is used directly in the next step.

Expected Yield: 90-98% (in solution)

Step 4: Esterification to Methyl 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid215.24(from previous step)~1.6
Methanol32.041.5 L-
Thionyl chloride118.97142.7 mL1.95

Procedure:

  • To the aqueous solution from the previous step, add 1.5 L of methanol.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 1 L of deionized water and basify to pH 9-10 with 2 M sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 800 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

Expected Yield: 75-85%

Step 5: Formation of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylate229.27(from previous step)~1.2
Diethyl ether or Isopropanol-1 L-
HCl in diethyl ether (2 M) or Isopropanol-As needed-

Procedure:

  • Dissolve the crude methyl ester in 1 L of diethyl ether or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in diethyl ether or isopropanol until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Collect the solid by filtration, wash with cold diethyl ether or isopropanol (2 x 200 mL).

  • Dry the product under vacuum at 40 °C.

Expected Purity: >98% (by HPLC)

Quantitative Data Summary

StepProductStarting Material MolesProduct Moles (Theoretical)Typical Yield (%)
18-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid2.52.575
28-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylic acid2.02.090
38-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid1.81.895
4Methyl 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylate1.61.680
5This compound1.21.295

Experimental Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Reduction cluster_3 Step 4: Esterification cluster_4 Step 5: Hydrochloride Formation A Succinaldehyde, Methylamine HCl, Acetonedicarboxylic acid B One-Pot Reaction (Robinson-Schöpf type) A->B pH 7, 5-10°C, 24h C Tropinone Dicarboxylic Acid Intermediate B->C D Tropinone Dicarboxylic Acid E Decarboxylation D->E 6M HCl, Reflux, 4h F Tropinone Carboxylic Acid E->F G Tropinone Carboxylic Acid H Ketone Reduction G->H NaBH4, MeOH, 0°C to RT I Hydroxy Carboxylic Acid H->I J Hydroxy Carboxylic Acid K Esterification J->K MeOH, SOCl2, Reflux L Methyl Ester Product K->L M Methyl Ester Product N Salt Formation M->N HCl in Ether/IPA O Methyl 8-azabicyclo[3.2.1]octane- 3-carboxylate hydrochloride N->O

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate diastereomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating the diastereomers of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate?

A1: The primary challenge lies in the similar physicochemical properties of the diastereomers (e.g., exo and endo isomers). This similarity often results in co-elution during chromatographic separation and difficulty in selective crystallization. The basic nature of the 8-azabicyclo[3.2.1]octane core can also lead to peak tailing on standard silica gel columns due to interactions with acidic silanol groups.

Q2: Which chromatographic techniques are most effective for this separation?

A2: Several techniques can be employed, with the choice depending on the scale of purification and the required purity. The most common methods include:

  • Flash Column Chromatography: Suitable for larger scale purification, but may require careful optimization of the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for analytical and preparative scale separations. Both normal-phase and reversed-phase HPLC can be effective.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that often provides fast and efficient separations for chiral and achiral compounds, including diastereomers.

Q3: Are there non-chromatographic methods for separating these diastereomers?

A3: Yes, diastereoselective crystallization is a potential alternative. This method involves the formation of salts with a chiral resolving agent, which can lead to diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1]

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor or no separation of diastereomers on a silica gel column.

  • Possible Cause: The mobile phase polarity may not be optimal for differentiating the small differences in polarity between the diastereomers.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen a range of solvent systems with varying polarities. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Add a Competing Amine: To mitigate peak tailing caused by the basicity of the analyte, add a small amount of a competing amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase.[2] This neutralizes the acidic silanol groups on the silica surface.

    • Consider a Different Stationary Phase: If silica gel is ineffective, explore other stationary phases like alumina or amine-functionalized silica, which can offer different selectivity.

Problem: The compound streaks or "tails" down the column.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution:

    • As mentioned above, add a competing amine to the eluent.

    • Use a less acidic stationary phase, such as deactivated silica or alumina.

    • Consider reversed-phase flash chromatography if the compound is sufficiently soluble in appropriate solvents.

High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution or poor resolution of diastereomeric peaks in reversed-phase HPLC.

  • Possible Cause: The mobile phase and stationary phase are not providing sufficient selectivity.

  • Solution:

    • Adjust Mobile Phase pH: For basic compounds like this, increasing the pH of the mobile phase can improve peak shape and potentially enhance separation.[3] Using a buffered mobile phase is crucial for reproducibility.

    • Screen Different Columns: Evaluate columns with different stationary phases. A standard C18 column is a good starting point, but other phases like phenyl-hexyl or biphenyl may offer unique selectivity for these types of molecules. For instance, a Phenomenex Kinetex Biphenyl column has been shown to be effective for separating cocaine isomers, which are structurally related.

    • Optimize Temperature: Varying the column temperature can sometimes improve resolution by affecting the interaction kinetics between the analytes and the stationary phase.

Problem: Peak fronting or tailing.

  • Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Solution:

    • For Tailing Peaks (common with basic compounds): Use an end-capped column to minimize exposed silanol groups.[4] Lowering the mobile phase pH (for reversed-phase) can protonate the basic analyte and reduce interactions with residual silanols.[3] Alternatively, using a high pH mobile phase can deprotonate the silanols.

    • For Fronting Peaks: This can be a sign of column overload. Try injecting a smaller sample volume or a more dilute sample.

Diastereoselective Crystallization

Problem: Difficulty in finding a suitable solvent and resolving agent for crystallization.

  • Possible Cause: The diastereomeric salts may have very similar solubilities in common solvents.

  • Solution:

    • Screen a Wide Range of Resolving Agents: Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used to form diastereomeric salts with basic amines.[1]

    • Systematic Solvent Screening: Test a variety of solvents with different polarities and proticities. Solvent mixtures can also be effective in achieving the desired supersaturation and differential solubility.

    • Control Crystallization Conditions: Factors such as cooling rate, agitation, and seeding can significantly influence the success of a diastereoselective crystallization.

Experimental Protocols (Starting Points)

The following protocols are based on methods used for structurally similar compounds and should be considered as starting points for optimization.

Preparative HPLC Method for Diastereomer Separation

This method is adapted from the purification of cocaine analogs.

ParameterRecommended Starting Condition
Column Reversed-phase C18, 5-10 µm particle size
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient Start with a shallow gradient, e.g., 10-50% B over 30 minutes
Flow Rate 10-20 mL/min (for semi-preparative scale)
Detection UV at 230 nm or 254 nm
Sample Prep Dissolve the diastereomeric mixture in the initial mobile phase composition

Note: The use of an acid modifier like TFA helps to improve peak shape for basic compounds by protonating them. For mass spectrometry-compatible methods, formic acid is preferred.

Flash Chromatography Method
ParameterRecommended Starting Condition
Stationary Phase Silica gel, 40-63 µm
Mobile Phase Hexane/Ethyl Acetate with 0.5% Triethylamine
Elution Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity of the ethyl acetate.
Loading Dry loading is often preferred to improve resolution.

Visualizations

experimental_workflow cluster_start Start: Diastereomeric Mixture cluster_screening Method Screening cluster_purification Purification cluster_analysis Analysis cluster_end End: Purified Diastereomers start Mixture of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate diastereomers tlc TLC/Analytical HPLC Screening start->tlc Small Scale crystallization_screening Crystallization Screening start->crystallization_screening Small Scale flash Flash Chromatography tlc->flash Good Separation prep_hplc Preparative HPLC/SFC tlc->prep_hplc Poor Separation diastereoselective_crystallization Diastereoselective Crystallization crystallization_screening->diastereoselective_crystallization Suitable Crystals Formed purity_check Purity Analysis (HPLC/NMR) flash->purity_check prep_hplc->purity_check diastereoselective_crystallization->purity_check end Isolated Diastereomers purity_check->end

Caption: Workflow for the purification of diastereomers.

troubleshooting_hplc cluster_problem Problem cluster_solutions Potential Solutions problem Poor Resolution or Peak Tailing in HPLC solution1 Optimize Mobile Phase (pH, Organic Modifier) problem->solution1 solution2 Change Stationary Phase (e.g., C18, Phenyl, Biphenyl) problem->solution2 solution3 Adjust Temperature problem->solution3 solution4 Reduce Sample Load problem->solution4

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Overcoming Solubility Challenges with 8-Azabicyclo[3.2.1]octane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8-azabicyclo[3.2.1]octane intermediates.

Frequently Asked Questions (FAQs)

Q1: Why do my 8-azabicyclo[3.2.1]octane intermediates have poor aqueous solubility?

A1: The 8-azabicyclo[3.2.1]octane core, while containing a basic nitrogen atom, is a rigid, bicyclic hydrocarbon structure that can be quite lipophilic ("greasy"). The overall solubility of a derivative is a balance between the polarity of its functional groups and the lipophilicity of the core scaffold. Substituents on the bicyclic ring can significantly influence properties like crystal lattice energy ("brick dust") and lipophilicity, often leading to poor solubility in aqueous media.

Q2: What is the first and most critical step to assess the solubility of my 8-azabicyclo[3.2.1]octane intermediate?

A2: The first step is to determine the pH-solubility profile of your compound. Since the 8-azabicyclo[3.2.1]octane moiety contains a basic nitrogen, the aqueous solubility is expected to be highly dependent on the pH of the solution. At lower pH values, the nitrogen atom becomes protonated, forming a more polar and, typically, more soluble salt.

Q3: Should I work with the free base or a salt form of my intermediate?

A3: For most applications requiring aqueous dissolution, working with a salt form (e.g., hydrochloride, sulfate, mesylate) is highly recommended. The salt form is generally significantly more water-soluble than the corresponding free base. For reactions or extractions in nonpolar organic solvents, the free base is often more soluble.

Q4: Can changing the functional groups on my 8-azabicyclo[3.2.1]octane intermediate improve its solubility?

A4: Yes, structural modifications can have a substantial impact on solubility. Introducing polar functional groups, such as hydroxyls, amides, or small polar moieties, can increase aqueous solubility. For instance, the addition of an ethoxymethyl side chain to a pyrazole-substituted 8-azabicyclo[3.2.1]octane derivative was shown to improve its physicochemical properties.[1]

Troubleshooting Guides

Issue 1: Compound crashes out of solution when preparing an aqueous stock from a DMSO stock.

Possible Cause: The concentration of the compound in the aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO as a co-solvent.

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be detrimental to biological assays, a slight, carefully controlled increase (e.g., from 0.5% to 1-2%) might be sufficient to maintain solubility without significantly impacting the experiment.

  • pH Adjustment: Ensure the pH of the aqueous buffer is sufficiently low to keep the basic nitrogen of the 8-azabicyclo[3.2.1]octane core protonated. A pH at least 2 units below the pKa of the basic nitrogen is a good starting point.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Issue 2: Poor solubility in organic solvents for reaction or purification.

Possible Cause: A mismatch between the polarity of the 8-azabicyclo[3.2.1]octane intermediate and the chosen organic solvent.

Solutions:

  • Solvent Screening: Perform a systematic solvent screening with a small amount of the compound to identify a suitable solvent or solvent system. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, methanol).

  • Co-solvent Systems: Use a mixture of solvents. For example, a small amount of a more polar solvent like methanol or ethanol can be added to a less polar solvent like dichloromethane to improve the solubility of more polar intermediates.

  • Temperature Modification: Gently warming the solvent can increase the solubility of many compounds. However, be mindful of the thermal stability of your intermediate.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for representative 8-azabicyclo[3.2.1]octane derivatives.

Compound DescriptionSolvent/MediumTemperature (°C)SolubilityReference
Pyrazole 8-azabicyclo[3.2.1]octane sulfonamide derivativePBS (pH 7.4)25>250 µM[1][2]
Preclinical candidate IIIM-290 (free base)WaterNot specified~8.6 µg/mL[3]
IIIM-290 hydrochloride saltWaterNot specified362.23 ± 38.39 µg/mL (a ~42-fold increase)[3]
Albendazole (model weak base) - mesylate saltWaterNot specifiedSignificantly higher than free base[4][5][6]

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Determination

This protocol outlines a general method to determine the solubility of an 8-azabicyclo[3.2.1]octane intermediate at various pH values.

Materials:

  • 8-azabicyclo[3.2.1]octane intermediate

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of the solid 8-azabicyclo[3.2.1]octane intermediate to a series of vials, each containing a buffer of a specific pH.

  • Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Plot the logarithm of the solubility versus the pH to generate the pH-solubility profile.

Protocol 2: Small-Scale Salt Screening for Solubility Enhancement

This protocol describes a miniaturized method for screening different salt forms to identify those with improved aqueous solubility.[3]

Materials:

  • 8-azabicyclo[3.2.1]octane intermediate (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)

  • A suitable organic solvent in which the free base is soluble (e.g., isopropanol, acetone)

  • 96-well microplate

  • Plate shaker

  • Centrifuge with a plate rotor

  • Plate reader or HPLC for concentration analysis

Methodology:

  • Prepare a stock solution of the 8-azabicyclo[3.2.1]octane intermediate free base in the chosen organic solvent.

  • Prepare stock solutions of the selected acids in the same or a miscible solvent.

  • In the wells of the 96-well plate, combine the free base solution with equimolar amounts of the different acid solutions. Include a control well with only the free base.

  • Seal the plate and shake it at room temperature for a set period (e.g., 2-4 hours) to allow for salt formation.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • To each well containing the dried residue, add a fixed volume of purified water or a relevant aqueous buffer.

  • Reseal the plate and shake for 24-48 hours to allow the salts to dissolve and reach equilibrium.

  • Centrifuge the plate to pellet any undissolved solid.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the dissolved compound in each well using a suitable analytical method.

  • Compare the aqueous solubility of the different salt forms to that of the free base to identify the most promising candidates for improving solubility.

Visualizations

G Troubleshooting Workflow for Solubility Issues of 8-Azabicyclo[3.2.1]octane Intermediates cluster_start Initial Observation cluster_aqueous Aqueous Solubility Issues cluster_organic Organic Solvent Solubility Issues cluster_outcome Resolution start Poor Solubility Observed aqueous_issue Compound precipitates from aqueous solution start->aqueous_issue In aqueous media organic_issue Compound has low solubility in the chosen organic solvent start->organic_issue In organic solvent ph_check Is the pH of the buffer appropriate? aqueous_issue->ph_check adjust_ph Lower the pH of the buffer ph_check->adjust_ph No salt_form Consider Salt Formation ph_check->salt_form Yes adjust_ph->salt_form soluble Solubility Improved salt_form->soluble solvent_screen Perform a solvent screen organic_issue->solvent_screen cosolvent Use a co-solvent system solvent_screen->cosolvent cosolvent->soluble

Caption: Troubleshooting workflow for addressing solubility issues.

G Hypothetical Signaling Pathway for an 8-Azabicyclo[3.2.1]octane-Based Drug cluster_drug Drug Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug 8-Azabicyclo[3.2.1]octane Derivative (e.g., a DAT Inhibitor) dat Dopamine Transporter (DAT) drug->dat Inhibits dopamine Dopamine dat->dopamine Reuptake of receptor Dopamine Receptor dopamine->receptor Binds to signaling Downstream Signaling (e.g., cAMP pathway) receptor->signaling Activates response Cellular Response signaling->response

Caption: Hypothetical signaling pathway of a drug.

References

minimizing side reactions during N-derivatization of 8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-derivatization of 8-azabicyclo[3.2.1]octane (also known as nortropane). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the chemical synthesis of N-substituted tropane analogs.

Frequently Asked Questions (FAQs)

Q1: Why is N-derivatization of the 8-azabicyclo[3.2.1]octane core important?

The 8-azabicyclo[3.2.1]octane scaffold is a core component of tropane alkaloids, a class of compounds with significant biological and pharmacological properties. N-substitution on this scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, leading to the development of new therapeutic agents for a wide range of diseases.

Q2: What is the purpose of using an N-Boc protecting group?

The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of 8-azabicyclo[3.2.1]octane. Its use can prevent unwanted side reactions at the nitrogen, such as over-alkylation, and can improve the solubility and handling of intermediates. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions to allow for subsequent derivatization.[1]

Q3: What are the most common methods for N-derivatization of 8-azabicyclo[3.2.1]octane?

The most common methods include:

  • N-Alkylation: Direct reaction with alkyl halides or other alkylating agents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: A two-step process involving the reaction with an aldehyde or ketone to form an imine or enamine, followed by reduction. This method is particularly useful for avoiding over-alkylation.

  • N-Arylation: Coupling with aryl halides, typically using transition-metal-catalyzed methods like the Buchwald-Hartwig amination.

Q4: How can I purify my N-derivatized product?

Purification strategies depend on the properties of the product and impurities. Common methods include:

  • Acid-base extraction: To separate the basic product from non-basic impurities.

  • Column chromatography: On silica gel or alumina to separate compounds based on polarity.

  • Crystallization: To obtain a highly pure solid product.

  • Distillation: For volatile products.

Troubleshooting Guide

Issue 1: Low Yield in N-Alkylation Reactions

Question: My N-alkylation of 8-azabicyclo[3.2.1]octane with an alkyl halide is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in N-alkylation can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Reactivity of the Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one or increasing the reaction temperature.

  • Choice of Base: A suitable base is crucial to deprotonate the secondary amine, making it more nucleophilic. If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous, as moisture can quench it.

  • Steric Hindrance: If either the 8-azabicyclo[3.2.1]octane derivative or the alkylating agent is sterically hindered, the reaction rate will be slower. In such cases, prolonged reaction times or higher temperatures may be necessary.

  • Solvent: The choice of solvent is important. Polar aprotic solvents like DMF or acetonitrile are commonly used. Ensure the solvent is anhydrous.

  • Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is being performed at room temperature, try increasing the temperature incrementally while monitoring for decomposition.

Issue 2: Over-alkylation Leading to Quaternary Ammonium Salts

Question: I am observing a significant amount of a di-alkylated or quaternary ammonium salt byproduct in my N-alkylation reaction. How can I promote mono-alkylation?

Answer: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting secondary amine.[2][3] Here are strategies to favor mono-alkylation:

  • Stoichiometry Control: Use a large excess of the 8-azabicyclo[3.2.1]octane starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the propensity for over-alkylation.

  • Alternative Methods: Consider using reductive amination, which is a highly effective method for achieving mono-N-alkylation and avoids the issue of over-alkylation.[2][4]

Issue 3: Formation of an Alkene Side Product (Hofmann Elimination)

Question: I have identified an alkene byproduct in my reaction mixture after N-alkylation and subsequent workup. What is causing this and how can I prevent it?

Answer: The formation of an alkene is likely due to Hofmann elimination.[5][6][7][8][9] This side reaction can occur if a quaternary ammonium salt is formed (due to over-alkylation) and is subsequently exposed to a strong base and heat during the reaction or workup.[5][6][8][9]

  • Avoid Over-alkylation: The primary strategy to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor. Follow the steps outlined in "Issue 2" to promote mono-alkylation.

  • Mild Reaction and Workup Conditions: Avoid using excessively high temperatures and strong bases, especially after the N-alkylation is complete. If a basic workup is necessary, use milder conditions (e.g., sodium bicarbonate solution at room temperature).

Issue 4: Low Yield in Reductive Amination

Question: My reductive amination reaction is not proceeding to completion, resulting in a low yield of the desired N-substituted product. What could be the problem?

Answer: Low yields in reductive amination can often be traced back to the initial imine/enamine formation step.

  • pH Control: The pH of the reaction is critical. It needs to be acidic enough to facilitate the dehydration step in imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 4-6 is often optimal.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this reaction as they are selective for the iminium ion over the carbonyl group.[10] Ensure the reducing agent is added after the initial formation of the imine/enamine.

  • Water Removal: The formation of the imine is a condensation reaction that produces water. In some cases, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine and improve the overall yield.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for 8-Azabicyclo[3.2.1]octane

Derivatization MethodReagentsTypical Yield RangeKey AdvantagesCommon Side Reactions
Direct Alkylation Alkyl Halide, Base (e.g., K₂CO₃, NaH)40-80%Simple, one-step procedure.Over-alkylation, Hofmann elimination (if quaternary salt forms).
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)70-95%Excellent for mono-alkylation, avoids over-alkylation.Incomplete imine formation, reduction of carbonyl starting material.
N-Acylation Acyl Chloride/Anhydride, Base (e.g., Triethylamine)85-98%High yielding, generally clean reactions.Hydrolysis of acylating agent if moisture is present.
Buchwald-Hartwig Amination Aryl Halide, Palladium Catalyst, Ligand, Base60-90%Good for forming C-N aryl bonds.Catalyst deactivation, side reactions related to the catalyst system.[11][12][13][14]

Experimental Protocols

Protocol 1: N-Boc Protection of 8-Azabicyclo[3.2.1]octane

This protocol describes a general procedure for the protection of the secondary amine of 8-azabicyclo[3.2.1]octane (nortropane).

Materials:

  • 8-Azabicyclo[3.2.1]octane (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (1.2 eq) or Sodium Hydroxide (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8-azabicyclo[3.2.1]octane in the chosen solvent in a round-bottom flask.

  • Add the base (triethylamine or sodium hydroxide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of 8-azabicyclo[3.2.1]octane with an aldehyde.

Materials:

  • 8-Azabicyclo[3.2.1]octane (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8-azabicyclo[3.2.1]octane and the aldehyde in the chosen solvent, add a catalytic amount of acetic acid (this can help to catalyze imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions.

  • Continue to stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection (Optional) cluster_derivatization N-Derivatization cluster_deprotection Deprotection (If Protected) cluster_end Final Product start 8-Azabicyclo[3.2.1]octane protect N-Boc Protection (Boc₂O, Base) start->protect Optional alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation amination Reductive Amination start->amination arylation N-Arylation start->arylation boc_nortropane N-Boc-8-azabicyclo[3.2.1]octane protect->boc_nortropane boc_nortropane->alkylation boc_nortropane->acylation boc_nortropane->amination boc_nortropane->arylation deprotect N-Boc Deprotection (Acid, e.g., TFA) alkylation->deprotect If Boc-protected product N-Substituted 8-Azabicyclo[3.2.1]octane alkylation->product If not protected acylation->deprotect If Boc-protected acylation->product If not protected amination->deprotect If Boc-protected amination->product If not protected arylation->deprotect If Boc-protected arylation->product If not protected deprotect->product

Caption: General workflow for the N-derivatization of 8-azabicyclo[3.2.1]octane.

troubleshooting_overalkylation start Problem: Over-alkylation Observed strategy1 Modify Stoichiometry: Use excess amine (>= 3 eq.) start->strategy1 strategy2 Slow Addition of Alkylating Agent start->strategy2 strategy3 Lower Reaction Temperature start->strategy3 strategy4 Switch to Alternative Method: Reductive Amination start->strategy4 outcome_good Mono-alkylation Favored strategy1->outcome_good strategy2->outcome_good strategy3->outcome_good strategy4->outcome_good

Caption: Troubleshooting guide for over-alkylation in N-derivatization reactions.

References

Technical Support Center: Purification of Polar 8-azabicyclo[3.2.1]octane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of polar 8-azabicyclo[3.2.1]octane compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar 8-azabicyclo[3.2.1]octane derivatives.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Question: My 8-azabicyclo[3.2.1]octane compound is showing significant peak tailing or is not eluting from my silica gel column. What can I do to improve the chromatography?

Answer: This is a frequent issue caused by the interaction of the basic nitrogen atom in the 8-azabicyclo[3.2.1]octane core with the acidic silanol groups on the surface of the silica gel. This interaction leads to strong adsorption, resulting in poor peak shape, tailing, or even irreversible binding to the column. Here are several strategies to address this:

  • Use of Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Typically, 0.1-2% TEA is added to the eluent.[1]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase. For very polar compounds, a mobile phase like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2) can be effective.

  • Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider using a different stationary phase.[2]

    • Alumina (Basic or Neutral): Alumina is a basic stationary phase that does not interact as strongly with basic compounds.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[1]

  • Deactivation of Silica Gel: Before running the column, you can pre-treat the silica gel to reduce its acidity.

    • Flush the packed column with your chosen eluent system containing 1-3% triethylamine.[3] After flushing with a few column volumes, switch back to the eluent without the additive for the actual separation.

Issue 2: Poor Retention in Reversed-Phase Chromatography

Question: My polar 8-azabicyclo[3.2.1]octane compound is eluting in the solvent front on my C18 column. How can I increase its retention?

Answer: The high polarity of your compound can lead to insufficient interaction with the nonpolar stationary phase. Here are some approaches to improve retention:

  • High pH Mobile Phase: For basic compounds, using a mobile phase with a high pH (e.g., pH 8-10) will deprotonate the amine, making the compound less polar and increasing its retention on a C18 column. Ensure your column is stable at high pH. Volatile buffers like ammonium bicarbonate are suitable for this purpose.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[5][6][7][8] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water is the strong solvent, and increasing its concentration will decrease retention time.[5][8]

Issue 3: Difficulty with Recrystallization

Question: I am struggling to find a suitable solvent to recrystallize my polar 8-azabicyclo[3.2.1]octane compound. It seems to be soluble in many polar solvents even at low temperatures.

Answer: Recrystallizing highly polar compounds can be challenging. Here are a few strategies:

  • Salt Formation: A common and effective technique is to convert the basic free amine into a salt (e.g., hydrochloride or hydrobromide). These salts are often more crystalline and have different solubility profiles than the free base, typically being more soluble in polar protic solvents like ethanol, methanol, or water, and less soluble in less polar organic solvents.

  • Solvent System Exploration:

    • Mixed Solvent Systems: Try dissolving your compound in a good solvent (e.g., methanol or ethanol) and then slowly adding a poor solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can induce crystallization.

    • Protic Solvents: For highly polar compounds, alcohols (isopropanol, ethanol) or even water can be effective recrystallization solvents, particularly for their salt forms.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose TLC solvent systems for monitoring reactions involving polar 8-azabicyclo[3.2.1]octane compounds?

A1: Good starting points for TLC analysis on silica gel plates include:

  • Dichloromethane (DCM) / Methanol (MeOH) with a small amount of triethylamine (TEA) or ammonium hydroxide (NH4OH). A typical ratio would be 95:5 DCM:MeOH with 0.5-1% TEA.

  • Ethyl Acetate (EtOAc) / Hexane with a basic modifier.

  • For very polar compounds, consider systems like Chloroform:Methanol:Ammonia.

Q2: Can I use flash chromatography to purify my polar 8-azabicyclo[3.2.1]octane compound?

A2: Yes, flash chromatography is a common purification method. To be successful, it is crucial to address the issues of strong interaction with silica gel. It is highly recommended to use a mobile phase containing a basic additive like triethylamine or to use a different stationary phase such as alumina or amine-functionalized silica.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Degradation on silica is often due to its acidic nature. To mitigate this, you can:

  • Deactivate the silica gel with triethylamine before use as described in the troubleshooting guide.[3]

  • Switch to a less acidic stationary phase like neutral alumina.

  • Consider using reversed-phase chromatography where the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.

Q4: Is HILIC a better option than reversed-phase chromatography for my very polar 8-azabicyclo[3.2.1]octane derivative?

A4: For highly polar compounds that show little to no retention on a standard C18 column, HILIC is often a superior choice.[6][7] It provides better retention for polar analytes and can offer different selectivity compared to reversed-phase methods.[5][8]

Data Presentation

The following tables provide illustrative data for the chromatographic behavior of tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core and can serve as a guide for method development.

Table 1: Illustrative Rf Values of Tropane Alkaloids on Silica Gel TLC with Different Mobile Phases

CompoundMobile Phase A (CHCl₃:MeOH:NH₃, 85:14:1)Mobile Phase B (EtOAc:MeOH:NH₃, 85:10:5)
Atropine0.350.50
Scopolamine0.600.75
Homatropine0.250.40

Data is illustrative and based on typical behavior of tropane alkaloids.

Table 2: Comparison of Chromatographic Techniques for Polar Basic Compound Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase (with modifier) Silica GelNon-polar organic solvents with basic additive (e.g., TEA)Good for less polar compounds, established method.Peak tailing without modifier, potential for compound degradation.
Normal-Phase (alternative) Alumina, Amine-functionalized SilicaNon-polar organic solventsBetter peak shape for basic compounds, less need for additives.Can be more expensive, may have different selectivity.
Reversed-Phase (high pH) pH-stable C18Aqueous buffer (pH > 8) / Acetonitrile or MethanolGood retention for basic compounds, excellent peak shape.Requires pH-stable columns, potential for buffer precipitation.
HILIC Silica, Polar bonded phasesAcetonitrile-rich with aqueous bufferExcellent retention for very polar compounds, MS-friendly.Can have longer equilibration times, retention can be sensitive to water content.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good Rf value (around 0.2-0.4) for your target compound. A common starting point is a mixture of dichloromethane and methanol with 0.5-1% triethylamine (TEA).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., dichloromethane). Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by passing 3-5 column volumes of the initial mobile phase (containing the basic modifier) through it.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a suitable solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the initial mobile phase. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of methanol) can be used to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine can typically be removed by co-evaporation with a suitable solvent or under high vacuum.

Protocol 2: Recrystallization of an 8-azabicyclo[3.2.1]octane as a Hydrochloride Salt
  • Salt Formation: Dissolve the crude free base of your 8-azabicyclo[3.2.1]octane compound in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring. Monitor the pH with moist pH paper until it is acidic. The hydrochloride salt will often precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the organic solvent.

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the crude salt in various solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof) to find a solvent that dissolves the salt when hot but not when cold.

  • Recrystallization: Dissolve the crude salt in the minimum amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

G start Crude Polar 8-azabicyclo[3.2.1]octane Compound tlc TLC Analysis (e.g., DCM/MeOH/TEA) start->tlc Develop Separation Method flash_chrom Flash Chromatography (Silica Gel + Basic Modifier) tlc->flash_chrom Good Separation (Rf ~0.2-0.4) alt_chrom Alternative Chromatography tlc->alt_chrom Poor Separation (Streaking, High Rf) recrystallization Recrystallization (Free Base or Salt) flash_chrom->recrystallization Further Purification pure_compound Pure Compound flash_chrom->pure_compound Sufficiently Pure alt_chrom->recrystallization Further Purification recrystallization->pure_compound

Caption: General purification workflow for polar 8-azabicyclo[3.2.1]octane compounds.

G start Peak Tailing on Silica Gel? add_modifier Add Basic Modifier (e.g., 0.5-2% TEA or NH3) to Mobile Phase start->add_modifier Yes problem_solved Problem Resolved start->problem_solved No change_sp Change Stationary Phase add_modifier->change_sp Ineffective add_modifier->problem_solved Effective alumina Use Alumina (Basic or Neutral) change_sp->alumina amine_silica Use Amine-Functionalized Silica change_sp->amine_silica alumina->problem_solved amine_silica->problem_solved

Caption: Troubleshooting decision tree for peak tailing in normal-phase chromatography.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key building block in the synthesis of various tropane alkaloids and their analogues, exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is essential for understanding their distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of these and structurally related enantiomers, supported by experimental data from analogous compounds.

Comparison of Chiral Stationary Phases and Mobile Phases

The successful chiral separation of bicyclic amines and their ester derivatives, such as Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1][2] Macrocyclic glycopeptide and crown ether-based stationary phases also offer unique selectivity for certain classes of chiral molecules, including those with primary amine functionalities.[1]

Below is a summary of chiral HPLC conditions that have been successfully employed for the separation of compounds structurally related to Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate. This data provides a strong starting point for method development for the target analyte.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)DetectionObservations
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))3-azabicyclo[3.2.1]octane β-amino estern-hexane/2-propanol (90/10)0.5UV (205 nm)Good separation of enantiomers was achieved.[3]
CHIRALPAK® AS-H (Amylose tris[(S)-α-methylbenzylcarbamate])Cathinone derivativeshexane/isopropanol/triethylamine (97:3:0.1)1.0UV (254 nm)Successfully resolved 19 out of 24 chiral cathinone derivatives.[4]
α1-acid glycoprotein column AtropineNot specifiedNot specifiedMS and UVStereoselective separation was achieved without derivatization.[5]
Chiral ART Amylose-C (Supercritical Fluid Chromatography)3,4,7,8-tetrachlorodecane isomersCO2/MeOH (96/4 v/v) with 0.1% diethylamineNot specifiedMS (ESI-)Baseline separation of stereoisomers was achieved.[6]

Table 1: Comparison of Chiral HPLC and SFC Conditions for Structurally Related Compounds

Experimental Protocols

A generalized protocol for the chiral HPLC analysis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate enantiomers is provided below. This protocol is a starting point and should be optimized for the specific application.

1. Sample Preparation:

  • Dissolve the racemic standard of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate in a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) to a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for linearity and limit of detection/quantification determination.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).

  • Chiral Stationary Phase: Based on the data for analogous compounds, a polysaccharide-based column such as Chiralpak IA, IB, IC, or Chiralcel OD, OJ is recommended for initial screening.

  • Mobile Phase:

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is a common starting point. The ratio can be varied to optimize separation (e.g., 90:10, 80:20 hexane:alcohol). Addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often necessary to improve peak shape and reduce tailing for basic analytes.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Usually ambient, but can be varied (e.g., 25-40°C) to improve resolution.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm) or Mass Spectrometry for higher sensitivity and selectivity.

  • Injection Volume: 5-20 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is generally considered to have an Rs value ≥ 1.5.

  • Determine the enantiomeric excess (% ee) if applicable.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships in method development.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Analyte dissolve Dissolve in Solvent racemate->dissolve filter Filter Sample dissolve->filter injection Inject into HPLC filter->injection separation Chiral Separation on CSP injection->separation detection Detect Enantiomers separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Resolution & %ee integration->calculation

Caption: Workflow of Chiral HPLC Analysis.

G Method Development Logic for Chiral Separation cluster_params Experimental Parameters center_node Optimal Enantioseparation (Rs >= 1.5) CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CSP->center_node Primary Influence MobilePhase Mobile Phase Composition (e.g., Hexane/IPA + Additive) MobilePhase->center_node High Influence FlowRate Flow Rate FlowRate->center_node Moderate Influence Temperature Temperature Temperature->center_node Moderate Influence

Caption: Key Parameters in Method Development.

References

Comparative Analysis of NMR Spectroscopic Data for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride and its structurally related analogs. Due to the limited availability of public domain NMR data for the title compound, this guide presents spectroscopic information for well-characterized alternatives, including Cocaine Hydrochloride, Tropinone, and Methylphenidate. This comparative approach allows for an informed estimation of the expected spectral characteristics of this compound.

The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a variety of biologically active molecules, including cocaine and its derivatives. The characterization of novel compounds bearing this framework heavily relies on spectroscopic techniques, with NMR being paramount for structural elucidation. This guide aims to facilitate the analysis of such compounds by providing a centralized resource of NMR data for relevant analogs.

Comparison of ¹H NMR Spectroscopic Data

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the bicyclic core protons and the substituents. The chemical shifts and coupling constants are sensitive to the stereochemistry and the nature of the functional groups present.

Compound/Proton AssignmentCocaine Hydrochloride (in D₂O)[1]Tropinone (in CDCl₃)Methylphenidate Hydrochloride (in CDCl₃)[2]
Bicyclic Protons
H-1/H-5 (bridgehead)~3.5 - 4.0 ppm~3.2 - 3.4 ppm~2.5 - 3.0 ppm
H-2/H-4 (axial/equatorial)~1.8 - 2.5 ppm~2.2 - 2.8 ppm~1.5 - 2.2 ppm
H-3 (axial/equatorial)~5.5 ppm-~2.0 - 2.5 ppm
H-6/H-7 (axial/equatorial)~1.8 - 2.5 ppm~1.9 - 2.2 ppm~1.5 - 2.2 ppm
Substituent Protons
N-CH₃~2.9 ppm~2.5 ppm-
O=C-OCH₃~3.7 ppm-~3.7 ppm
Benzoyl-H (aromatic)~7.5 - 8.1 ppm--
Phenyl-H (aromatic)--~7.2 - 7.4 ppm
Piperidine NH--Broad signal

Comparison of ¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the carbons of the bicyclic system are particularly diagnostic.

Compound/Carbon AssignmentCocaine HydrochlorideTropinone (in CDCl₃)[3]Methylphenidate Hydrochloride (in CDCl₃)[2]
Bicyclic Carbons
C-1/C-5 (bridgehead)~65 ppm~61 ppm~50 - 55 ppm
C-2/C-4~35 ppm~41 ppm~25 - 30 ppm
C-3~67 ppm~215 ppm (C=O)~40 - 45 ppm
C-6/C-7~25 ppm~28 ppm~25 - 30 ppm
Substituent Carbons
N-CH₃~41 ppm~36 ppm-
O=C-OCH₃~52 ppm-~52 ppm
C=O (ester/amide)~170 ppm-~173 ppm
C=O (benzoyl)~166 ppm--
Aromatic/Phenyl Carbons~128 - 134 ppm-~127 - 137 ppm

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, D₂O or DMSO-d₆ are common choices.[5] For free bases, CDCl₃ is often used.[4]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard : If precise chemical shift referencing is required, an internal standard such as TMS (for organic solvents) or DSS (for aqueous solutions) can be added.[6]

NMR Data Acquisition

The following parameters are recommended for a standard NMR experiment on a 400 or 500 MHz spectrometer:[7]

¹H NMR:

  • Pulse Program : Standard single pulse (e.g., zg30).

  • Number of Scans (ns) : 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time (aq) : 2-4 seconds.

  • Spectral Width (sw) : A range appropriate for organic molecules (e.g., -2 to 12 ppm).

¹³C NMR:

  • Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans (ns) : 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1) : 2 seconds.

  • Acquisition Time (aq) : 1-2 seconds.

  • Spectral Width (sw) : A range appropriate for organic molecules (e.g., 0 to 220 ppm).

Logical Workflow for NMR Data Analysis

The process of acquiring and analyzing NMR data follows a logical progression from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup Setup Experiment (1H, 13C, etc.) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Peaks integrate->assign coupling Analyze Coupling Constants assign->coupling structure Elucidate/Confirm Structure coupling->structure

Caption: Workflow for NMR spectroscopic analysis.

References

A Comparative Guide: 8-Azabicyclo[3.2.1]octane vs. Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's physicochemical, pharmacokinetic, and pharmacodynamic properties. Among the most ubiquitous nitrogen-containing heterocycles, the simple piperidine ring has been a mainstay. However, the conformationally constrained 8-azabicyclo[3.2.1]octane scaffold, also known as a tropane or nortropane skeleton, has emerged as a compelling bioisosteric replacement, offering distinct advantages in optimizing drug-like properties.[1][2] This guide provides a detailed comparison of these two scaffolds, supported by experimental data and protocols, to inform rational drug design.

Structural and Physicochemical Properties: Rigidity vs. Flexibility

The fundamental difference between the 8-azabicyclo[3.2.1]octane and piperidine scaffolds lies in their conformational flexibility. Piperidine exists in a dynamic equilibrium between two chair conformations, allowing its substituents to adopt either axial or equatorial positions. In contrast, the bridged structure of 8-azabicyclo[3.2.1]octane locks the six-membered ring into a rigid "chair-like" conformation.[2] This rigidity has profound implications for a molecule's properties.

Key Physicochemical Differences:

  • Conformational Rigidity: The bicyclic nature of the 8-azabicyclo[3.2.1]octane scaffold reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[1]

  • Three-Dimensionality: The defined three-dimensional shape of the bridged scaffold provides precise vectors for substituent placement, allowing for more accurate exploration of a binding pocket and potentially improving selectivity.

  • Lipophilicity: Constraining the piperidine ring into a bridged system can increase lipophilicity.[1] However, modifications, such as the introduction of heteroatoms (e.g., an oxygen bridge in 8-oxa-3-azabicyclo[3.2.1]octane), can modulate this property.[2]

  • Basicity (pKa): The bridged structure can influence the basicity of the nitrogen atom compared to a simple piperidine, which can affect properties like solubility and interactions with biological targets.

Table 1: Comparison of Physicochemical Properties

PropertyPiperidine8-Azabicyclo[3.2.1]octaneRationale for Difference
Conformational Flexibility High (Chair-boat interconversion)Low (Rigid, chair-like conformation)The ethylene bridge across the 1,5-positions locks the conformation.
Molecular Shape Flexible, lower 3D complexityRigid, higher 3D complexityThe bicyclic structure creates a more defined and globular shape.
Calculated LogP (cLogP) ~1.1 (Parent)~1.3 (Parent, Nortropane)[3]The rigid, more compact structure can lead to a slight increase in lipophilicity.
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų (Nortropane)[3]The basic nitrogen atom is the primary contributor for the parent scaffolds.
Synthetic Accessibility Generally high and cost-effectiveMore complex, often requiring multi-step syntheses[4]Construction of the bicyclic system is inherently more challenging.
Pharmacokinetic Profile: ADME Considerations

The structural differences between the scaffolds significantly impact their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Metabolic Stability: A key advantage of the 8-azabicyclo[3.2.1]octane scaffold can be its enhanced metabolic stability. The rigid structure can sterically hinder access by metabolic enzymes, such as Cytochrome P450s (CYPs), protecting adjacent positions from oxidation. For example, a study on mTOR inhibitors showed that a compound containing an 8-oxa-3-azabicyclo[3.2.1]octane group displayed high metabolic stability against CYP1A1 degradation.[5] In contrast, the flexible piperidine ring can more easily orient itself within an enzyme's active site, potentially leading to faster metabolism.

Permeability: Passive diffusion across biological membranes, a key factor for oral bioavailability and blood-brain barrier penetration, is influenced by a molecule's lipophilicity and shape.[6][7] While the increased rigidity and lipophilicity of the bridged scaffold can be beneficial, the overall permeability depends on the specific substituents and their arrangement.

Table 2: Comparative Pharmacokinetic Data

ParameterPiperidine-Containing Drug (Example)8-Azabicyclo[3.2.1]octane AnalogueObservation and Implication
Metabolic Stability (t½ in human liver microsomes) Varies widely, can be susceptible to N-dealkylation and ring oxidation.Often shows increased stability.The rigid scaffold can shield metabolic soft spots, reducing clearance.[5]
Receptor Binding (IC50/Ki) Potent (e.g., 1b, M1/M4 agonist)More Potent (e.g., 1a, M1/M4 agonist)The pre-organized conformation of the bicyclic scaffold can reduce the entropic cost of binding, leading to higher affinity.[2]
Permeability (PAMPA) Dependent on overall molecule properties.Can be modulated; rigidity may enhance passive diffusion.The defined 3D structure can influence membrane transit.

Visualizing the Comparison

To better understand the structural differences and experimental workflows, the following diagrams are provided.

G cluster_piperidine Piperidine Scaffold cluster_azabicyclo 8-Azabicyclo[3.2.1]octane Scaffold p1 High Conformational Flexibility p3 Potential for Metabolic Instability p1->p3 p4 Dynamic Equilibrium (Chair Flips) p1->p4 p2 Lower Synthetic Complexity a2 Precise Substituent Vectors p2->a2 Trade-off a3 Improved Metabolic Stability p3->a3 Improvement a1 Conformationally Rigid a1->a2 a1->a3 a4 Reduced Entropic Penalty on Binding a1->a4 G start Start: Prepare Test Compound (10 mM DMSO stock) preincubate 1. Pre-incubation: Test compound (final conc. 4.6 µM) + Liver Microsomes (human, rat, or mouse) in Tris-HCl buffer at 37°C for 15 min start->preincubate initiate 2. Initiate Reaction: Add NADPH (cofactor) preincubate->initiate sampling 3. Time-Point Sampling: Collect aliquots at 0, 5, 15, 30, 45 min initiate->sampling quench 4. Quench Reaction: Add cold organic solvent (e.g., Acetonitrile) to stop metabolism sampling->quench process 5. Sample Processing: Centrifuge to pellet protein quench->process analyze 6. Analysis: Quantify remaining parent compound by LC-MS/MS process->analyze calculate End: Calculate t½ and Intrinsic Clearance analyze->calculate

References

A Comparative Guide to Bicyclic Scaffolds for CNS Targets: Focus on Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The intricate nature of CNS targets necessitates the design of molecules with precise three-dimensional structures and optimized physicochemical properties to ensure blood-brain barrier penetration and target engagement. Bicyclic scaffolds have emerged as a privileged structural motif in CNS drug discovery, offering a rigid framework that can orient functional groups in a well-defined spatial arrangement, thereby enhancing potency and selectivity.

This guide provides a comprehensive comparison of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key intermediate and standalone scaffold, with other prominent bicyclic systems for CNS targets. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

The 8-azabicyclo[3.2.1]octane (Tropane) Scaffold: A Privileged Structure

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in the design of CNS-active compounds.[1][2] Its rigid, conformationally constrained structure is a key feature that minimizes the entropic penalty upon binding to a target, often leading to higher affinity.[1] This scaffold is the core of numerous biologically active natural products, including cocaine and scopolamine, which are known to interact with monoamine transporters and muscarinic acetylcholine receptors, respectively.[2][3]

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate itself is a versatile building block, allowing for diverse functionalization at the nitrogen (N8) and the carboxylate group at the C3 position. These modifications enable the fine-tuning of pharmacological activity and pharmacokinetic properties. The stereochemistry at the C3 position (exo vs. endo) also plays a critical role in determining the biological activity and selectivity of its derivatives.

Comparative Analysis of Bicyclic Scaffolds

The selection of a bicyclic scaffold is a critical decision in the drug design process. Below is a comparison of the 8-azabicyclo[3.2.1]octane scaffold with other relevant bicyclic systems commonly employed in CNS drug discovery.

Physicochemical Properties

The physicochemical properties of a scaffold are crucial determinants of its drug-like characteristics, including solubility, permeability, and metabolic stability. An integrated study on bicyclic privileged structures has defined desirable drug-like ranges for these scaffolds.[4] CNS drugs, in particular, often exhibit a more constrained range of properties to facilitate blood-brain barrier penetration.[5]

Property8-azabicyclo[3.2.1]octaneAzepane (fused/bridged)Quinuclidine (1-azabicyclo[2.2.2]octane)Isoquinuclidine (2-azabicyclo[2.2.2]octane)
Molecular Formula C₇H₁₃NVaries (e.g., C₈H₁₅N)C₇H₁₃NC₇H₁₃N
Molecular Weight ( g/mol ) 111.18[6]Varies (e.g., 125.22)111.18111.18
LogP (calculated) ~1.3Varies~1.0~1.0
Topological Polar Surface Area (TPSA) (Ų) 12.03Varies12.0312.03
Structural Rigidity HighModerate to HighHighHigh
Synthetic Accessibility Well-establishedModerate to HighWell-establishedModerate
Key Structural Feature Bridged piperidine and pyrrolidine ringsFused or bridged seven-membered ringSymmetrical bridged structureIsomer of quinuclidine

Note: The values for azepane scaffolds can vary significantly based on the specific ring fusion or bridging pattern.

Biological Activity and Target Selectivity

The geometry and electronic properties of the bicyclic scaffold profoundly influence its interaction with CNS targets. The following table summarizes the binding affinities of representative compounds from different bicyclic classes for key CNS targets.

Scaffold ClassRepresentative CompoundTargetBinding Affinity (Ki, nM)Reference
8-azabicyclo[3.2.1]octane Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivativeDopamine Transporter (DAT)Varies with substitution[7]
Tropane Analog (e.g., RTI-113)Dopamine Transporter (DAT)0.6N/A
Tropane Analog (e.g., RTI-113)Serotonin Transporter (SERT)2.4N/A
Azepane N-benzylated bicyclic azepaneNorepinephrine Transporter (NET)60 ± 7[8]
N-benzylated bicyclic azepaneDopamine Transporter (DAT)230 ± 12[8]
N-benzylated bicyclic azepaneSerotonin Transporter (SERT)250 ± 32[8]
Quinuclidine Quinuclidine derivativeMuscarinic M1 ReceptorVaries with substitution
Isoquinuclidine Isoquinuclidine derivativeNicotinic α7 ReceptorVaries with substitutionN/A

This table presents illustrative data. Direct comparison requires assays to be run under identical conditions.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of bicyclic scaffolds.

Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

A general process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, which are precursors to the carboxylate, involves the reaction of a tropinone with a diphenylmethyl derivative, followed by reaction with a tributyltin derivative of pyrimidine and an alkyl lithium derivative.[9]

In Vitro Assays

1. Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radioligand.

  • Materials:

    • Rat brain striatal tissue homogenates (or cells expressing DAT).

    • Radioligand: [³H]WIN 35,428.

    • Non-specific binding control: Cocaine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test compounds (Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivatives and other bicyclic scaffolds).

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.

    • Add the tissue homogenate to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[10]

  • Materials:

    • Cells stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

    • [³H]Dopamine.

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compounds.

    • 96-well plates, cell harvester, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Plate the hDAT-expressing cells in 96-well plates and allow them to reach confluency.

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.

    • Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

    • Calculate the specific uptake and determine the IC₅₀ value for each test compound.

In Vivo Pharmacokinetic Study using Microdialysis

Microdialysis is a technique used to measure the unbound concentrations of a drug in the brain extracellular fluid of a freely moving animal, providing crucial information about its ability to cross the blood-brain barrier.[11][12]

  • Materials:

    • Male Wistar rats.

    • Microdialysis probes.

    • Surgical instruments for stereotaxic implantation of the probe.

    • Perfusion fluid (artificial cerebrospinal fluid).

    • Syringe pump.

    • Fraction collector.

    • LC-MS/MS system for sample analysis.

  • Procedure:

    • Anesthetize the rat and stereotaxically implant the microdialysis probe into the target brain region (e.g., striatum).

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).

    • Administer the test compound (e.g., intravenously or intraperitoneally).

    • Collect dialysate samples at regular intervals using a fraction collector.

    • Simultaneously, collect blood samples at corresponding time points.

    • Analyze the concentration of the test compound in the dialysate and plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC) for both brain and plasma to determine the brain-to-plasma concentration ratio.

Visualizing Relationships and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Bicyclic_Scaffold Bicyclic Scaffold (e.g., Tropane) Bicyclic_Scaffold->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Dopaminergic synapse showing the site of action for bicyclic DAT inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Bicyclic Scaffolds Binding_Assay Competitive Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Dopamine Uptake Inhibition Assay Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis PK_Study Pharmacokinetic Study (Microdialysis) SAR_Analysis->PK_Study Promising Compounds PD_Study Pharmacodynamic Study (Behavioral Models) PK_Study->PD_Study Lead_Optimization Lead Optimization PD_Study->Lead_Optimization

Caption: Workflow for the preclinical evaluation of bicyclic scaffolds for CNS targets.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold, exemplified by Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, remains a highly valuable and "privileged" structure in the design of CNS-active compounds. Its rigid framework provides a solid foundation for achieving high affinity and selectivity for various CNS targets, particularly monoamine transporters. However, the exploration of other bicyclic scaffolds, such as those based on azepane and quinuclidine, offers opportunities to access novel chemical space and potentially overcome challenges associated with the tropane core, such as off-target effects or suboptimal pharmacokinetic profiles.

The choice of a bicyclic scaffold should be guided by a thorough analysis of the target's structural requirements, the desired pharmacological profile, and the synthetic tractability of the system. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of different bicyclic scaffolds, ultimately aiding in the rational design of the next generation of CNS therapeutics.

References

Comparative Analysis of Analytical Methods for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate and Related Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization and quantification of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key intermediate in the synthesis of various tropane alkaloids. Understanding its analytical behavior is crucial for drug discovery, development, and quality control. This document outlines the expected mass spectrometry fragmentation pattern, compares analytical methodologies, and provides detailed experimental protocols.

Mass Spectrometry Fragmentation Pattern of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Upon electron ionization (EI), the molecule is expected to undergo fragmentation through several key pathways, primarily involving the loss of the carbomethoxy group and cleavages within the bicyclic ring system. The major fragments are anticipated to arise from the stable tropane ring system.

M Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (m/z 183) F1 [M - OCH3]+ (m/z 152) M->F1 -OCH3 F2 [M - COOCH3]+ (m/z 124) M->F2 -COOCH3 F5 [M - C2H4]+ (m/z 155) M->F5 -C2H4 (ethylene) F3 Tropane Fragment (m/z 96) F2->F3 -C2H4 F4 N-methylpyrrolidine fragment (m/z 82) F2->F4 -C3H6

Predicted EI-MS fragmentation pathway for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate.

Comparison of Analytical Techniques

The analysis of tropane alkaloids can be performed using several techniques, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for screening purposes.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase, followed by mass analysis.Separation on a planar stationary phase with detection via UV light or chemical derivatization.
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Requires analytes to be volatile and thermally stable, often necessitating derivatization for tropane alkaloids.Suitable for a wide range of polarities, non-volatile compounds can be analyzed.
Derivatization Generally not required.Often necessary to increase volatility and thermal stability (e.g., silylation).Not typically required, but can be used for visualization.
Sensitivity High sensitivity, often achieving lower limits of detection.Good sensitivity, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures.Lower sensitivity compared to MS-based methods.
Sample Throughput Can be adapted for high-throughput analysis with autosamplers.Can be more time-consuming due to the derivatization step.High throughput, as multiple samples can be run on a single plate.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.Generally less prone to matrix effects compared to LC-MS.Less affected by matrix components compared to ESI-MS.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of tropane alkaloids using LC-MS/MS and GC-MS, based on published methods for related compounds like atropine and scopolamine.[1][2][3][4][5]

ParameterLC-MS/MSGC-MS
Linearity Range 0.1 - 100 ng/mL10 - 5000 ng/mL[2]
Limit of Detection (LOD) 0.05 - 2 ng/mL5.0 ng/mL[2]
Limit of Quantification (LOQ) 0.1 - 5 ng/mL10 ng/mL[5]
Recovery (%) 85 - 110%> 80%[2]
Precision (RSD%) < 15%< 10%

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis. Below are representative protocols for LC-MS/MS and GC-MS analysis of tropane alkaloids.

Protocol 1: Sample Preparation (QuEChERS Method for Plant Material)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for complex matrices.[6]

  • Homogenization : Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of acetonitrile with 1% acetic acid. Vortex for 1 minute.

  • Salting Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup : Transfer an aliquot of the supernatant to a dSPE tube containing sorbents like PSA and C18. Vortex for 30 seconds and centrifuge.

  • Final Preparation : Filter the supernatant through a 0.22 µm filter before injection.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography :

    • Column : Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase : Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization in positive mode (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.

Protocol 3: GC-MS Analysis
  • Derivatization (Silylation) :

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • Gas Chromatography :

    • Column : Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Temperature Program : Initial temperature of 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection : Splitless mode.

  • Mass Spectrometry :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Scan Mode : Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_lcms_steps LC-MS/MS Workflow cluster_gcms_steps GC-MS Workflow cluster_data Data Analysis P1 Sample Homogenization P2 Extraction P1->P2 P3 Purification / Cleanup (e.g., SPE, dSPE) P2->P3 LCMS LC-MS/MS P3->LCMS GCMS GC-MS P3->GCMS L1 Liquid Chromatography (Separation) LCMS->L1 G1 Derivatization (e.g., Silylation) GCMS->G1 L2 Mass Spectrometry (Detection & Quantification) L1->L2 D1 Data Acquisition & Processing L2->D1 G2 Gas Chromatography (Separation) G1->G2 G3 Mass Spectrometry (Detection & Quantification) G2->G3 G3->D1 D2 Quantification & Reporting D1->D2

General experimental workflow for the analysis of tropane alkaloids.

Conclusion

The choice of analytical method for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate and related tropane alkaloids depends on the specific research needs. LC-MS/MS is generally preferred for its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1] GC-MS is a robust alternative, particularly when dealing with less complex matrices or when derivatization is not a limiting factor.[2] HPTLC serves as a valuable tool for rapid screening and qualitative analysis. The provided protocols and comparative data serve as a guide for researchers to select and implement the most appropriate analytical strategy for their studies.

References

Assessing the Purity of Synthetic Tropane Analogs by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of purity for synthetic tropane analogs is a critical step in drug discovery and development, ensuring the safety, efficacy, and quality of potential therapeutic agents. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity in identifying and quantifying the active pharmaceutical ingredient (API) and any process-related impurities or degradation products. This guide provides a comprehensive comparison of LC-MS methodologies for the purity assessment of synthetic tropane analogs, supported by experimental data and detailed protocols.

Introduction to Tropane Analogs and the Importance of Purity

Tropane alkaloids, characterized by their bicyclic [3.2.1] nitrogen-containing core, are a class of compounds with significant pharmacological activities, including anticholinergic and stimulant effects. Synthetic analogs of natural tropane alkaloids like atropine and cocaine are extensively explored for novel therapeutic applications. The synthetic process, however, can introduce a variety of impurities, including unreacted starting materials, intermediates, byproducts, and reagents. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of these impurities. Therefore, reliable analytical methods are essential to ensure the purity of the final compound.

LC-MS for Impurity Profiling: A Superior Approach

While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are valuable, LC-MS offers significant advantages for comprehensive impurity profiling. The primary benefit of LC-MS is its ability to provide molecular weight information, which is crucial for the identification of unknown impurities.[1] This is particularly important in the context of synthetic chemistry, where unexpected side reactions can lead to a diverse range of byproducts. Furthermore, the high sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level impurities that might be missed by UV detectors.[2]

Key Advantages of LC-MS for Purity Assessment:

  • High Specificity: Provides mass-to-charge ratio (m/z) information, enabling unambiguous identification of compounds.

  • High Sensitivity: Capable of detecting and quantifying impurities at very low concentrations.[2]

  • Identification of Unknowns: Facilitates the structural elucidation of novel impurities through fragmentation analysis (MS/MS).[3]

  • Broad Applicability: Can analyze a wide range of compounds, including those lacking a UV chromophore.

Common Synthetic Routes and Potential Impurities

A cornerstone of synthetic tropane chemistry is the Robinson-Willstätter synthesis of tropinone, a key intermediate for many tropane analogs. This one-pot reaction involves the condensation of succinaldehyde, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid.

Potential Impurities from the Robinson-Willstätter Synthesis:

  • Unreacted Starting Materials: Succinaldehyde, methylamine, acetonedicarboxylic acid.

  • Intermediates: Partially reacted intermediates from the multi-step condensation.

  • Byproducts: Products of side reactions, such as the self-condensation of succinaldehyde or acetone derivatives. Over-alkylation or N-oxide formation can also occur.

Subsequent functionalization of the tropinone core to introduce various substituents can also introduce a new set of impurities related to the specific reagents and reaction conditions used.

Comparative Performance of LC-MS Methods

The choice of LC-MS methodology can significantly impact the quality of purity assessment. Reversed-phase liquid chromatography (RPLC) is the most common separation technique, often employing C18 columns. However, for highly polar tropane analogs or for resolving isomeric impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide orthogonal selectivity.[4]

Table 1: Comparison of RPLC-MS and HILIC-MS for Tropane Analog Analysis

ParameterReversed-Phase LC-MS (RPLC-MS)Hydrophilic Interaction LC-MS (HILIC-MS)
Principle Separation based on hydrophobicity.Separation based on polarity.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, amide)
Mobile Phase High aqueous content with organic modifier (e.g., acetonitrile, methanol)High organic content with aqueous modifier
Best Suited For A wide range of tropane analogs and their less polar impurities.Highly polar tropane analogs and isomeric impurities that are difficult to separate by RPLC.[4]
Typical Analytes Tropinone, atropine, cocaine, and their synthetic derivatives.Polar metabolites, glucuronides, and certain isomeric impurities.

Quantitative Performance Data

The following tables summarize typical quantitative performance parameters for the analysis of tropane alkaloids using LC-MS/MS. While these examples may not be from the direct analysis of synthetic bulk material, they provide a strong indication of the achievable sensitivity and precision.

Table 2: Quantitative LC-MS/MS Parameters for Selected Tropane Alkaloids

AnalyteMatrixLLOQULOQRecovery (%)Precision (RSD%)Reference
AtropinePlasma0.05 ng/mL50 ng/mL87-1222-13[5]
ScopolaminePlasma0.05 ng/mL50 ng/mL87-1222-13[5]
AtropineMaize5 µg/kg-65.7<17[6]
ScopolamineMaize5 µg/kg-85.5<17[6]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

For the analysis of a synthetic tropane analog, the sample preparation is typically straightforward:

  • Dissolution: Accurately weigh a small amount of the synthetic sample (e.g., 1 mg).

  • Solubilization: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration (e.g., 1 mg/mL).

  • Dilution: Perform serial dilutions to achieve a concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Protocol 2: General LC-MS/MS Method for Purity Assessment

This protocol provides a starting point for developing a method for a novel synthetic tropane analog.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute less polar compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for tropane alkaloids.

  • Scan Mode:

    • Full Scan: To obtain a mass spectrum of all ions within a specified m/z range, useful for identifying unknown impurities.

    • Selected Ion Monitoring (SIM): To selectively monitor for the m/z of the target analyte and known impurities, providing higher sensitivity.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, this mode offers the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

  • Source Parameters: Capillary voltage, gas flow rates, and temperatures should be optimized for the specific analyte and instrument.

Visualization of Workflows and Logical Relationships

Diagram 1: General Workflow for Purity Assessment of a Synthetic Tropane Analog

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis by LC-MS Synthesis Chemical Synthesis of Tropane Analog Workup Purification & Isolation Synthesis->Workup SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Workup->SamplePrep LC_Separation LC Separation (RPLC or HILIC) SamplePrep->LC_Separation MS_Detection MS Detection (Full Scan, SIM, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Impurity Identification) MS_Detection->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report Purity Report (% Purity, Impurity Profile)

Caption: Workflow for the purity assessment of synthetic tropane analogs.

Diagram 2: Decision Tree for LC Method Selection

G Start Start: Assess Analyte Properties Polarity Is the tropane analog highly polar? Start->Polarity Isomers Are isomeric impurities a concern? Polarity->Isomers No HILIC Consider Hydrophilic Interaction LC (HILIC) Polarity->HILIC Yes RPLC Use Reversed-Phase LC (RPLC) Isomers->RPLC No Isomers->HILIC Yes

Caption: Decision tree for selecting the appropriate LC method.

Conclusion

LC-MS is an indispensable tool for ensuring the purity of synthetic tropane analogs. Its ability to separate, identify, and quantify both the API and a wide range of potential impurities with high sensitivity and specificity is unmatched. By carefully selecting the appropriate LC-MS methodology and validating the method according to regulatory guidelines, researchers and drug developers can confidently assess the purity of their compounds, a critical step towards the development of safe and effective new medicines.

References

comparative study of different synthetic routes to the 8-azabicyclo[3.2.1]octane core

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a crucial structural motif present in a wide array of biologically active natural products and synthetic compounds. Its rigid conformational structure makes it a valuable scaffold in medicinal chemistry, most notably in the development of treatments for neurological disorders. This guide provides a comparative analysis of the principal synthetic strategies for constructing this bicyclic core, focusing on reaction efficiency, stereochemical control, and scalability. Experimental data is provided to support an objective comparison for researchers and drug development professionals.

Robinson's Tropinone Synthesis

The first and most historic synthesis of the tropane core was developed by Sir Robert Robinson in 1917. This biomimetic approach involves a one-pot reaction that mimics the biosynthesis of tropane alkaloids. The classical Robinson synthesis is a tandem Mannich reaction that combines succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester) to form tropinone.

Key Features:

  • Convergence: A one-pot reaction that rapidly builds complexity.

  • Biomimetic: Mimics the natural biosynthetic pathway.

  • Scalability: The reaction is known to be scalable for large-quantity production.

  • Limitations: The harsh conditions and the symmetrical nature of the starting materials limit its application for creating substituted or asymmetric tropane analogs.

Intramolecular Cycloaddition Strategies

Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of the 8-azabicyclo[3.2.1]octane core. The most common among these are [3+2] cycloadditions involving azomethine ylides.

Key Features:

  • High Stereocontrol: These reactions can be rendered highly diastereoselective and enantioselective, particularly with the use of chiral catalysts or auxiliaries.[1]

  • Versatility: This strategy allows for the synthesis of a wide range of substituted tropane analogs by varying the components of the cycloaddition.

  • Milder Conditions: Cycloadditions often proceed under milder conditions compared to the classical Robinson synthesis.

  • Mechanism: The reaction typically involves the generation of a transient azomethine ylide from an appropriate precursor, which then undergoes an intramolecular cycloaddition with a tethered alkene or alkyne.

A notable example is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, which can achieve high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) using a dual catalytic system.[1]

Intramolecular Mannich and Michael Reactions

Modern variations of the Mannich reaction remain a cornerstone for tropane synthesis. These strategies often involve a stepwise approach where an acyclic precursor containing both the nucleophilic amine and the electrophilic carbonyl (or its equivalent) is cyclized in a highly controlled manner.

Key Features:

  • High Efficiency: Intramolecular reactions are often favored entropically, leading to high yields.

  • Stereoselectivity: The stereochemistry of the final product can be controlled by the stereocenters present in the acyclic precursor.

  • Broad Applicability: This method has been successfully applied to the synthesis of a variety of tropane alkaloids and their analogs.[2]

For instance, a concise synthesis of 8-azabicyclo[3.2.1]octanes has been developed via sequential DDQ-mediated oxidative Mannich reactions, showcasing a modern approach to this classical transformation.[3][4]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool in synthetic organic chemistry for the formation of cyclic structures, including the tropane skeleton.[5] This method typically involves the use of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to cyclize a diene precursor.

Key Features:

  • Functional Group Tolerance: RCM catalysts are known for their tolerance of a wide range of functional groups, allowing for the synthesis of complex and highly functionalized tropanes.

  • Versatility in Ring Size: While primarily used for 5-7 membered rings, RCM can be adapted for larger macrocyclic structures as well.[5]

  • Strategic Bond Formation: RCM allows for the formation of a key C-C double bond within the bicyclic system, which can be further functionalized.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions have also been employed for the synthesis of the 8-azabicyclo[3.2.1]octane core. These methods often involve the intramolecular cyclization of substrates containing appropriately positioned leaving groups and nucleophiles.

Key Features:

  • High Efficiency and Selectivity: Palladium catalysis can offer high yields and excellent stereocontrol.

  • Diverse Reaction Pathways: A variety of palladium-catalyzed transformations, such as Wacker-type cyclizations and C-H functionalization, can be utilized.[6][7]

  • Atom Economy: Some palladium-catalyzed processes are highly atom-economical.

Comparative Data of Synthetic Routes

Synthetic RouteTypical Overall YieldNumber of Steps (Core Formation)StereocontrolScalabilityKey AdvantagesKey Disadvantages
Robinson's Tropinone Synthesis 40-90%[8][9]1 (one-pot)Achiral productHighSimplicity, low cost, biomimetic.Harsh conditions, limited scope for analogs.
Intramolecular [3+2] Cycloaddition 60-95%2-4Excellent (chiral catalysts)[1]ModerateHigh stereocontrol, mild conditions.Catalyst cost, precursor synthesis.
Intramolecular Mannich Reaction 70-90%[3][4]2-5Good to Excellent (substrate control)[2]Moderate to HighHigh efficiency, good stereocontrol.Precursor synthesis can be lengthy.
Ring-Closing Metathesis (RCM) 50-80%3-6Dependent on precursor stereochemistryModerateExcellent functional group tolerance.Catalyst cost and sensitivity.
Palladium-Catalyzed Cyclization 60-85%3-5Good to Excellent[6][7]ModerateHigh efficiency, diverse pathways.Catalyst cost, ligand sensitivity.

Experimental Protocols

Protocol 1: Modified Robinson-Schöpf Synthesis of Tropinone

This protocol is an adaptation of the classical Robinson synthesis, optimized for higher yields.[8]

Materials:

  • Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Citrate buffer (pH 5)

  • Hydrochloric acid

  • Sodium hydroxide

  • Chloroform

Procedure:

  • A solution of succinaldehyde is prepared by hydrolyzing 2,5-dimethoxytetrahydrofuran (1.0 eq) in 0.05 M sulfuric acid.

  • In a separate, large reaction vessel, a citrate buffer solution is prepared and adjusted to pH 5.

  • Methylamine hydrochloride (1.2 eq) and acetonedicarboxylic acid (1.1 eq) are dissolved in the buffer solution and stirred at room temperature.

  • The freshly prepared succinaldehyde solution is added slowly to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 25 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solution is then acidified with concentrated hydrochloric acid to pH 1 and heated at 70-80 °C for 1 hour to facilitate decarboxylation.

  • After cooling to room temperature, the solution is made strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform (3 x 100 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tropinone.

  • The crude product can be purified by distillation or crystallization.

Protocol 2: Asymmetric Intramolecular [3+2] Cycloaddition

This protocol is a general representation of an asymmetric cycloaddition to form a substituted tropane core.[1]

Materials:

  • Acyclic precursor containing an N-alkenyl group and a diazo imine moiety.

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Chiral Lewis acid (e.g., a chiral scandium triflate complex)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the acyclic precursor (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, the chiral Lewis acid (0.1 eq) is added.

  • The mixture is stirred at the desired temperature (e.g., 0 °C or room temperature) for 15 minutes.

  • The rhodium(II) catalyst (0.05 eq) is added in one portion.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the optically active 8-azabicyclo[3.2.1]octane derivative.

Visualizations

G cluster_0 Route Selection Workflow DefineTarget Define Target Tropane Analog Complexity Assess Structural Complexity (Substituents, Stereochemistry) DefineTarget->Complexity Achiral Achiral Target? Complexity->Achiral Robinson Consider Robinson Synthesis Achiral->Robinson Yes Modern Consider Modern Methods (Cycloaddition, RCM, etc.) Achiral->Modern No Scale Scalability a Priority? Robinson->Scale Stereo High Stereocontrol Needed? Modern->Stereo Asymmetric Select Asymmetric Method (e.g., Chiral Catalysis) Stereo->Asymmetric Yes Substrate Substrate-Controlled Method Stereo->Substrate No Asymmetric->Scale Substrate->Scale Final Select Optimal Route Scale->Final G cluster_1 Robinson Tropinone Synthesis Pathway Succinaldehyde Succinaldehyde Intermediate1 First Mannich Reaction (Intermolecular) Succinaldehyde->Intermediate1 Methylamine Methylamine Methylamine->Intermediate1 AcetonedicarboxylicAcid Acetonedicarboxylic Acid Intermediate2 Second Mannich Reaction (Intramolecular) AcetonedicarboxylicAcid->Intermediate2 Intermediate1->Intermediate2 Decarboxylation Decarboxylation Intermediate2->Decarboxylation Tropinone Tropinone Decarboxylation->Tropinone G cluster_2 Intramolecular [3+2] Cycloaddition Workflow Precursor Acyclic Precursor Synthesis Ylide Azomethine Ylide Generation (e.g., with Rh catalyst) Precursor->Ylide Cycloaddition Intramolecular [3+2] Cycloaddition Ylide->Cycloaddition Product 8-Azabicyclo[3.2.1]octane Core Cycloaddition->Product ChiralCatalyst Chiral Lewis Acid ChiralCatalyst->Cycloaddition Asymmetric Control

References

Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Endo and Exo Isomers of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. The rigid 8-azabicyclo[3.2.1]octane, or tropane, scaffold serves as a cornerstone for a multitude of biologically active compounds. A critical determinant of their pharmacological profile is the stereochemical orientation of substituents, specifically the endo and exo isomerism. This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

The spatial arrangement of substituents on the tropane ring system dictates how a molecule interacts with its biological target. The endo position orients a substituent towards the six-membered ring of the bicyclic system, while the exo position directs it away. This seemingly subtle difference can lead to profound variations in binding affinity, efficacy, and selectivity for receptors and transporters, ultimately impacting the therapeutic potential of a compound. This guide delves into these differences across several key biological targets.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data comparing the biological activity of endo and exo isomers of 8-azabicyclo[3.2.1]octane derivatives against various biological targets.

Table 1: N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Compound/IsomerTargetAssay TypeIC50 (µM)Reference
endo-isomer 20human NAAAFluorescence-based0.23[1]
exo-diastereoisomer 21human NAAAFluorescence-basedInactive[1]

Table 2: C-C Chemokine Receptor 5 (CCR5) Antagonism

Compound/IsomerTargetAssayIC50 (nM)Reference
exo-5-amino-3-azabicyclo[3.3.0]octane derivativeCCR5[125I]-RANTES binding8[2]
endo-5-amino-3-azabicyclo[3.3.0]octane derivativeCCR5[125I]-RANTES binding30[2]

Note: While not a direct 8-azabicyclo[3.2.1]octane, this data on a related bicyclic system highlights the impact of endo/exo stereochemistry on CCR5 antagonism.

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Binding

Compound/IsomerTargetActivity Compared to EpibatidineReference
endo-chloropyridyl-8-azabicyclo[3.2.1]octanenAChR30-fold decrease in binding affinity[3]
exo-chloropyridyl-8-azabicyclo[3.2.1]octanenAChR30-fold decrease in binding affinity[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of endo and exo isomer activity.

Radioligand Binding Assay for Monoamine Transporters (Dopamine, Serotonin)

This protocol is a generalized procedure for determining the binding affinity of compounds to monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT).

Workflow for Radioligand Binding Assay

G prep Membrane Preparation incubation Incubation prep->incubation Add membranes to assay plate filtration Filtration incubation->filtration Incubate with radioligand and test compound counting Scintillation Counting filtration->counting Separate bound and free radioligand analysis Data Analysis counting->analysis Quantify radioactivity

Caption: Workflow for a typical radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).

  • Radioligands: [³H]WIN 35,428 for DAT or [³H]citalopram for SERT.

  • Test compounds (endo and exo isomers).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

CCR5 Functional Assay (Aequorin-based)

This protocol describes a functional assay to measure the antagonist activity of compounds at the C-C chemokine receptor 5 (CCR5) by detecting changes in intracellular calcium.

Workflow for Aequorin-based Functional Assay

cells CHO-K1 cells expressing CCR5 and aequorin incubation Incubate with test compound (antagonist) cells->incubation stimulation Add CCR5 agonist (e.g., RANTES) incubation->stimulation detection Measure luminescence stimulation->detection analysis Calculate % inhibition detection->analysis cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases G_protein->AC Inhibits Opioid Opioid Agonist Opioid->MOR Activates Antagonist Endo/Exo Antagonist Antagonist->MOR Blocks PKA PKA cAMP->PKA Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Modulates cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_synapse Dopamine DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds DA_neuron Dopamine DA_neuron->DA_synapse Release Postsynaptic_response Postsynaptic Response DA_receptor->Postsynaptic_response Activates Isomer Endo/Exo Isomer Isomer->DAT Blocks cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein Gq Protein CCR5->G_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Activates Antagonist Endo/Exo Antagonist Antagonist->CCR5 Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAAA NAAA Inactive_metabolites Inactive Metabolites NAAA->Inactive_metabolites PEA PEA PEA->NAAA Degradation PPARa PPAR-α PEA->PPARa Activates Gene_expression Anti-inflammatory Gene Expression PPARa->Gene_expression Promotes Inhibitor Endo Isomer Inhibitor Inhibitor->NAAA Inhibits

References

Safety Operating Guide

Essential Safety and Handling Guidelines for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, including operational and disposal plans.

While a specific Safety Data Sheet (SDS) from AK Scientific, Inc. indicates that this compound is not classified as hazardous, it is imperative to adhere to standard laboratory safety protocols.[1] The toxicological properties of this compound have not been thoroughly investigated, and it is prudent to handle it as a potentially hazardous substance. An SDS for a structurally similar compound, 3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride, indicates potential for skin, eye, and respiratory irritation, reinforcing the need for caution.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant nitrile gloves. Inspect before use and use proper removal technique.
Eye Protection Safety GlassesSafety glasses with side shields are required.
Skin and Body Lab CoatStandard laboratory coat.
Respiratory Respiratory ProtectionNot required under normal conditions of use. Use in a well-ventilated area or a fume hood to minimize dust.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • Allow the container to reach room temperature before opening to prevent moisture absorption.

    • Carefully open the container, avoiding the creation of dust.

    • Weigh and transfer the solid compound using a spatula or other appropriate tool.

    • Keep the container tightly sealed when not in use.

  • Post-Handling :

    • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of any contaminated materials, including gloves and weighing papers.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material : Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • Contaminated Materials : Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be considered contaminated waste. Place these items in a designated, sealed container for hazardous waste disposal.

  • Empty Containers : Dispose of as unused product.

Visualizing the Workflow

The following diagram illustrates the key steps in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe open_container Open Container don_ppe->open_container weigh_transfer Weigh & Transfer open_container->weigh_transfer seal_container Seal Container weigh_transfer->seal_container clean_area Clean Work Area seal_container->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Safe handling workflow for the chemical compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.